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  • Product: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine
  • CAS: 898785-77-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics and Synthetic Utility of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Executive Summary As modern drug discovery increasingly relies on highly functionalized heterocycles to engage complex biological targets, the demand for versatile, orthogonally reactive building blocks has surged. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly relies on highly functionalized heterocycles to engage complex biological targets, the demand for versatile, orthogonally reactive building blocks has surged. This technical guide provides an in-depth analysis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) [1]. Functioning as a bifunctional diaryl ketone scaffold, this compound is engineered for precision derivatization. By offering two distinct sites for modification—an activated aryl chloride for Nucleophilic Aromatic Substitution (SNAr) and a methyl ester for downstream amidation—it serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and serine protease modulators.

Chemical Identity & Structural Mechanics

The structural architecture of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is defined by two aromatic systems bridged by a central carbonyl group:

  • The Electrophilic Core (Pyridine Ring): The pyridine ring features a chlorine atom at the C2 position. The central carbonyl bridge sits para to this chlorine atom. This creates a synergistic electron-withdrawing effect—both the pyridine nitrogen and the para-carbonyl deplete electron density at the C2 carbon. This profound electronic deficit significantly lowers the activation energy required to form the Meisenheimer complex, making the C2 position highly susceptible to SNAr by amines.

  • The Orthogonal Handle (Furan Ring): The furan ring contains a methyl ester at the C5 position. This ester remains stable under the mildly basic conditions used for SNAr, providing an orthogonal reactive handle that can be subsequently hydrolyzed and coupled with a secondary amine to form an amide bond.

Physical and Chemical Properties

The quantitative physical and chemical properties of the scaffold and its corresponding free acid analog are summarized below for comparative analysis.

PropertyValue
Chemical Name 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine
CAS Number 898785-77-8
Molecular Formula C12H8ClNO4
Molecular Weight 265.65 g/mol
Corresponding Free Acid 5-(6-Chloronicotinoyl)-2-furoic acid (CAS: 914203-44-4)[2]
Predicted Density (Acid Analog) 1.497 ± 0.06 g/cm³[2]
Predicted Boiling Point (Acid Analog) 496.6 ± 45.0 °C[2]
Topological Polar Surface Area (TPSA) ~ 72.9 Ų (Calculated)

Experimental Protocols: Bifunctional Scaffold Derivatization

To leverage the dual reactivity of this scaffold, the following self-validating experimental workflows detail the sequential functionalization via SNAr and ester saponification.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the C2-Chlorine

Objective: Displace the highly activated C2-chlorine with a primary amine to generate a functionalized secondary amine derivative.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and stabilizes the highly polarized Meisenheimer complex transition state, thereby accelerating the SNAr pathway.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Nucleophile Addition: Introduce 1.2 eq of the desired primary amine dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Self-Validation System (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material is highly UV-active at 254 nm. Validate successful conversion via LC-MS: confirm the disappearance of the characteristic 3:1 isotopic cluster of the chlorine atom, replaced by the corresponding [M+H]+ mass of the aminated product.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol 2: Orthogonal Ester Saponification

Objective: Hydrolyze the 5-methoxycarbonyl group to a free carboxylic acid, priming the molecule for a subsequent amide coupling[3].

Step-by-Step Methodology:

  • Reaction Setup: Suspend the aminated intermediate from Protocol 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: This biphasic-like mixed solvent system is critical; THF solubilizes the organic substrate, while water provides the necessary polar medium to dissolve the hydroxide nucleophile.

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at room temperature for 2 hours.

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates strongly with the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing for milder reaction conditions that prevent the unwanted cleavage of the central diaryl ketone bridge.

  • Self-Validation System: Monitor via TLC. The successful formation of the lithium carboxylate salt will result in the product remaining at the baseline in non-polar solvent systems.

  • Workup: Acidify the mixture with 1M HCl to pH ~3 to precipitate the free carboxylic acid. Filter the solid and dry under vacuum.

Mechanistic Workflow Diagram

SyntheticWorkflow Start 2-Chloro-5-(5-methoxycarbonyl- 2-furoyl)pyridine (CAS: 898785-77-8) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent: R1-NH2, DIPEA, DMF Start->SNAr Step 1: 80°C, 4h Intermediate 2-(Alkylamino)-5-(5-methoxycarbonyl- 2-furoyl)pyridine SNAr->Intermediate Saponification Ester Hydrolysis Reagent: LiOH, THF/H2O Intermediate->Saponification Step 2: RT, 2h Acid 2-(Alkylamino)-5-(5-carboxy- 2-furoyl)pyridine Saponification->Acid Amidation Amide Coupling Reagent: R2-NH2, HATU, DIPEA Acid->Amidation Step 3: RT, 12h Product Bis-Functionalized Target API Scaffold Amidation->Product

Bifunctional synthetic workflow leveraging SNAr and amide coupling pathways.

References

  • Echemi -1

  • ChemicalBook -2

  • BLD Pharm -3

Sources

Exploratory

High-Resolution Mass Spectrometry and Isotopic Profiling for the Precise Determination of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1] Executive Summary & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1]

Executive Summary & Physicochemical Profiling

In preclinical drug development, the structural verification of synthetic intermediates is a foundational requirement. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine ( C12​H8​ClNO4​ ) is a highly functionalized heterocyclic scaffold featuring a pyridine ring, a furan core, a carbonyl linker, and a methyl ester.

From an analytical perspective, the most critical feature of this molecule is the presence of a single chlorine atom. The natural isotopic distribution of chlorine provides a built-in, self-validating signature during mass spectrometric analysis. This whitepaper establishes the causality behind distinguishing its macroscopic Molecular Weight (MW) from its microscopic Exact Mass (EM) , and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its structural confirmation.

Theoretical Calculations: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is conflating molecular weight with exact mass. As an Application Scientist, it is critical to understand the causality behind why we use each metric:

  • Molecular Weight (265.65 g/mol ): Calculated using the average atomic weights of elements, which account for the natural abundance of all isotopes. This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing out powder to create a 10 mM in vitro assay stock) based on standards set by the [1].

  • Exact Mass (265.0142 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl ). This is the theoretical monoisotopic mass targeted during HRMS to confirm elemental composition and rule out isobaric interferences, relying on data from the [2].

Quantitative Mass Contributions

The following table summarizes the atomic contributions to both the average molecular weight and the monoisotopic exact mass for C12​H8​ClNO4​ .

ElementCountAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon (C) 1212.01112.000000
Hydrogen (H) 81.0081.007825
Chlorine (Cl) 135.45034.968853
Nitrogen (N) 114.00714.003074
Oxygen (O) 415.99915.994915
Total 26 265.65 g/mol 265.0142 Da

Note: For positive electrospray ionization (ESI+), the target analyte is the protonated species [M+H]+ . Adding the exact mass of a proton (1.0073 Da) yields a theoretical target m/z of 266.0215 .

Self-Validating Protocol: LC-HRMS Workflow

To empirically verify the exact mass, we employ Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry. This protocol is designed as a self-validating system : every step includes an internal check to ensure the integrity of the data.

Step-by-Step Methodology
  • Sample Preparation (Causality: Ionization Efficiency): Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Validation: Formic acid acts as a proton donor, specifically targeting the basic nitrogen on the pyridine ring to ensure robust [M+H]+ generation.

  • Chromatographic Separation (Causality: Matrix Elimination): Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes. Validation: Separation resolves the target from synthesis byproducts, preventing ion suppression in the source.

  • Ionization & Lock Mass Calibration (Causality: Mass Accuracy): Operate the ESI source in positive mode. Continuously infuse a lock mass reference solution (e.g., Leucine Enkephalin, theoretical m/z 556.2771) via a secondary sprayer. Validation: The instrument software continuously adjusts the mass axis based on the lock mass, correcting for thermal drift and guaranteeing sub-ppm mass accuracy.

  • Data Acquisition: Acquire full scan MS data ( m/z 100–1000) at a resolution of >30,000 (FWHM).

LCHRMS Sample Sample Prep (1 µg/mL + Formic Acid) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI+ Ionization ([M+H]+ Generation) LC->Ionization MassSpec Q-TOF HRMS (Lock Mass Corrected) Ionization->MassSpec Data Data Interpretation (Exact Mass Extraction) MassSpec->Data

Fig 1. Step-by-step LC-HRMS analytical workflow for exact mass determination.

Data Interpretation: Isotopic Pattern Validation

Obtaining a peak at m/z 266.0215 is necessary but insufficient for absolute structural confirmation. To create a fully self-validating conclusion, we must exploit the isotopic signature of the chlorine atom.

The Causality of the M+2 Peak

Chlorine exists in nature as two stable isotopes: 35Cl (~75.78%) and 37Cl (~24.22%). Because 37Cl is exactly 1.997 Da heavier than 35Cl , any molecule containing a single chlorine atom will produce a distinct doublet in the mass spectrum:

  • M Peak ( 35Cl ): m/z 266.0215

  • M+2 Peak ( 37Cl ): m/z 268.0185

The ratio of the intensities of the M peak to the M+2 peak will strictly mirror the natural abundance ratio of approximately 3:1 . If an isobaric interference (a different molecule with the same nominal mass but different elemental composition) is present, it will lack this mathematically rigid 3:1 doublet, immediately flagging the data as invalid.

IsotopeLogic Detect Detect[M+H]+ Peak m/z 266.0215 CheckM2 Extract[M+2+H]+ Peak m/z 268.0185 Detect->CheckM2 Ratio Calculate Intensity Ratio (Expected ~3:1) CheckM2->Ratio Valid Validation Confirmed (Chlorine Present) Ratio->Valid  Ratio ≈ 3:1 Invalid Validation Failed (Isobaric Interference) Ratio->Invalid  Ratio ≠ 3:1

Fig 2. Self-validating logical decision tree for isotopic pattern verification.

By combining sub-ppm mass accuracy (via lock-mass calibration) with rigid isotopic pattern matching, the analytical chemist transforms a simple mass measurement into an irrefutable, self-validating proof of identity for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

References

  • The Table of Standard Atomic Weights—An exercise in consensus (IUPAC Guidelines for Molecular Weight). National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • NIST Mass Spectrometry Data Center (Standard Reference Data for Exact Mass and Isotopic Abundances). National Institute of Standards and Technology. Available at:[Link]

Sources

Foundational

A Technical Guide to Determining and Understanding the Solubility Profile of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its development, from synthesis and purification to formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its development, from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility profile of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, a heterocyclic compound with functionalities pertinent to medicinal chemistry. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this document serves as a detailed framework for researchers, scientists, and drug development professionals to experimentally determine, interpret, and apply the solubility profile of this molecule. We will delve into the foundational principles of solubility, present a robust experimental protocol for its determination, and discuss the thermodynamic underpinnings of the dissolution process.

Introduction: The Significance of Solubility in Drug Development

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The pyridine ring is a prevalent scaffold in numerous drugs, and the furoyl moiety can be found in various therapeutic agents. While specific applications of this exact molecule are not widely documented, related chlorinated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5]

The solubility of a compound in various organic solvents is a cornerstone of its developability.[6] Key processes that are critically dependent on solubility data include:

  • Reaction Kinetics and Purity: Optimizing reaction conditions and minimizing impurity formation during synthesis.

  • Crystallization and Purification: Selecting appropriate solvent systems for obtaining the desired polymorphic form with high purity.[7]

  • Formulation Development: Designing oral, parenteral, or topical dosage forms with optimal drug loading and release characteristics.[6][8]

  • Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.

Given the absence of published data, this guide provides the necessary theoretical and practical framework to establish the solubility profile of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

Theoretical Framework: The Energetics of Dissolution

The process of dissolving a crystalline solute in a solvent can be conceptually broken down into three main energetic steps, as illustrated below.

cluster_0 Dissolution Process Solute_Solid Solute (Solid) Solute_Separated Separated Solute Molecules Solute_Solid->Solute_Separated ΔH_lattice (Endothermic) Solvent_Liquid Solvent (Liquid) Solvent_Cavity Solvent with Cavity Solvent_Liquid->Solvent_Cavity ΔH_cavity (Endothermic) Solution Solute in Solution Solute_Separated->Solution ΔH_solvation (Exothermic) Solvent_Cavity->Solution ΔH_solvation (Exothermic)

Caption: Hypothetical steps in the dissolution process.

The overall enthalpy of solution (ΔHsol) is the sum of these steps. A negative or small positive ΔHsol favors dissolution. The spontaneity of the process is governed by the Gibbs free energy of solution (ΔGsol), which also incorporates the change in entropy (ΔSsol): ΔGsol = ΔHsol - TΔSsol.[7]

The principle of "like dissolves like" is a useful heuristic.[9] The polarity of both the solute and the solvent plays a significant role.[6] Based on its structure, 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine can be expected to exhibit:

  • Dipole-dipole interactions: due to the polar C-Cl, C=O, and C-O bonds.

  • Hydrogen bond acceptance: at the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl and ester groups.

  • π-π stacking: possible interactions involving the aromatic furan and pyridine rings.

Therefore, its solubility is anticipated to be higher in polar solvents, particularly those that are dipolar aprotic.

Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[7][10][11][12]

Materials and Equipment
  • 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (solid, high purity)

  • A range of organic solvents (analytical grade or higher), such as:

    • Polar Protic: Ethanol, Methanol, 2-Propanol

    • Dipolar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate

    • Non-polar/Slightly Polar: Toluene, Dichloromethane, Heptane

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

A 1. Preparation Add excess solid solute to vials containing a known volume of solvent. B 2. Equilibration Shake vials at a constant temperature (e.g., 298.15 K) for a set time (e.g., 24-48h) to ensure saturation. A->B C 3. Separation Allow vials to stand. Filter the supernatant using a syringe filter to remove undissolved solid. B->C D 4. Quantification Dilute the saturated solution and analyze by a validated analytical method (e.g., HPLC). C->D E 5. Calculation Determine concentration from a calibration curve. Express solubility in desired units (mg/mL, mol/L). D->E

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solution: Add an excess amount of solid 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The presence of undissolved solid is crucial to ensure that saturation is achieved.[3]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 298.15 K or 25 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to reach equilibrium. Preliminary experiments can be run to determine the time required to reach a plateau in concentration.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Quantification via HPLC:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Accurately dilute the filtered saturated solutions and inject them into the HPLC system.

    • Determine the concentration of the compound in the saturated solutions using the calibration curve.

  • Calculation of Solubility: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be repeated at different temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) to understand the temperature dependence of solubility.[11][13]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table.

Table 1: Hypothetical Solubility Data for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine at 298.15 K (25 °C)

Solvent ClassOrganic SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)47.2Experimental ValueCalculated Value
Acetone21.0Experimental ValueCalculated Value
Acetonitrile36.6Experimental ValueCalculated Value
Ethyl Acetate6.0Experimental ValueCalculated Value
Polar Protic Ethanol24.6Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value
Slightly Polar Dichloromethane9.1Experimental ValueCalculated Value
Non-polar Toluene2.4Experimental ValueCalculated Value
Heptane1.9Experimental ValueCalculated Value

By analyzing the solubility across solvents with varying properties, researchers can infer the dominant intermolecular forces governing the dissolution process.[14] For instance, high solubility in DMSO and acetone would suggest that strong dipole-dipole interactions are key, while good solubility in ethanol would indicate the importance of hydrogen bonding.

Thermodynamic Analysis

By measuring solubility (expressed as mole fraction, x) at different temperatures (T), key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation.[7] This provides deeper insight into the dissolution process, indicating whether it is enthalpy- or entropy-driven.[11]

The apparent standard enthalpy change (ΔH°sol) can be determined from the slope of a plot of ln(x) versus 1/T. The apparent standard Gibbs free energy change (ΔG°sol) and the apparent standard entropy change (ΔS°sol) can then be calculated. A positive ΔH°sol indicates that the dissolution process is endothermic, meaning solubility increases with temperature.[11]

Conclusion

While specific solubility data for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is not currently in the public domain, this guide provides a comprehensive, scientifically grounded framework for its determination and interpretation. By employing the isothermal shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable solubility data across a range of relevant organic solvents. This information is invaluable for the rational design of synthetic routes, purification protocols, and ultimately, the successful development of new chemical entities for pharmaceutical or other applications. The subsequent thermodynamic analysis of this data can offer profound insights into the molecular interactions that govern the solubilization process.

References

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (n.d.). Academia.edu.
  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022, February 14). Research and Reviews.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). MDPI.
  • Beyond solubility: The magic of mixed solvents in pharmaceutical sciences. (2024, December 10). AIP Publishing.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009, June 28). PubMed.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024, October 28). MDPI.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI.
  • Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. (2017, November 1). ACS Publications.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate.
  • Prediction of solubility of drugs and other compounds in organic solvents. (2010, March 15). PubMed.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013, November 21). CORE.
  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. (2025, January 30). Pharmaceutical Sciences.
  • 2-Chloro-5-methoxypyridine. (n.d.). Chem-Impex.
  • Erratum To: Solubility of 2-Chloro-3-(Trifluoromethyl)pyridine and Correlation With the Polarity in Organic Solvents at 273–303 K. (2019, May 1). Amanote Research.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.
  • Preparation method for 2-chloro-5-chloromethyl pyridine. (n.d.). Google Patents.
  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (n.d.). ResearchGate.
  • Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace.
  • 2-Chloro-5-(chloromethyl)pyridine. (n.d.). ChemicalBook.

Sources

Exploratory

In Vitro Stability and Half-Life Assessment of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine: A Comprehensive Technical Guide

Executive Summary The compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) presents a highly complex metabolic profile due to the convergence of three distinct structural liabilities: a methyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) presents a highly complex metabolic profile due to the convergence of three distinct structural liabilities: a methyl ester, a furan ring, and a 2-chloropyridine moiety. For drug development professionals and application scientists, evaluating the in vitro stability and half-life of such a compound requires moving beyond standard microsomal clearance assays. This whitepaper provides a rigorously designed, self-validating experimental framework to quantify its half-life, elucidate its intrinsic clearance ( CLint​ ), and trap its reactive intermediates.

Structural Liability Analysis & Predictive Metabolism

To design an effective in vitro stability protocol, we must first establish the causality between the compound's structure and its predicted enzymatic degradation pathways. The rapid systemic clearance of this compound is driven by three primary metabolic "soft spots":

  • Methoxycarbonyl Group (Ester Hydrolysis): The methyl ester is highly susceptible to rapid cleavage by carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney) and plasma esterases[1]. This hydrolysis yields a highly polar carboxylic acid metabolite, which typically dictates the short in vitro half-life observed in plasma and S9 fractions.

  • Furan Ring (CYP450 Bioactivation): Cytochrome P450 (CYP450) enzymes oxidize furan rings into highly reactive electrophilic intermediates, specifically epoxides or cis-enediones (analogous to cis-2-butene-1,4-dial)[2]. These intermediates can covalently bind to cellular proteins, causing toxicity, unless trapped by glutathione (GSH).

  • 2-Chloropyridine (SNAr Dechlorination): The electron-withdrawing nature of the pyridine ring activates the 2-chloro position for direct nucleophilic aromatic substitution (SNAr). This reaction is catalyzed by microsomal glutathione S-transferase 1 (GST), displacing the chlorine atom to form a stable GSH conjugate[3].

MetabolicPathways Parent 2-Chloro-5-(5-methoxycarbonyl- 2-furoyl)pyridine Esterase Carboxylesterases (CES1/CES2 / Plasma) Parent->Esterase Ester Hydrolysis CYP450 Cytochrome P450 (Oxidation) Parent->CYP450 Furan Bioactivation GST Glutathione S-Transferase (SNAr) Parent->GST 2-Chloropyridine Substitution Metab1 Carboxylic Acid Metabolite (Primary Clearance) Esterase->Metab1 Metab2 Reactive Epoxide / cis-Enedione CYP450->Metab2 Metab3 GSH-Conjugated Pyridine (Dechlorination) GST->Metab3 +GSH Adduct GSH Adducts / Protein Covalent Binding Metab2->Adduct +GSH / Proteins

Figure 1: Predicted primary in vitro metabolic pathways and structural liabilities.

Experimental Design & Causality (E-E-A-T Framework)

A standard Human Liver Microsome (HLM) assay supplemented only with NADPH will fail to capture the full metabolic profile of this compound. Because esterases operate independently of NADPH and are highly active in plasma, Plasma Stability Assays must be run in parallel with Microsomal Assays . Furthermore, the dual threat of furan oxidation and 2-chloropyridine substitution mandates a GSH Trapping Assay to quantify reactive metabolite formation and prevent underestimation of total clearance.

Workflow Start Test Compound Preparation (1 µM) Plasma Plasma Stability (Esterase Focus) Start->Plasma Microsomes HLM/RLM Stability (CYP450 + CES Focus) Start->Microsomes GSH GSH Trapping Assay (Reactive Metabolites) Start->GSH Quench Quench with Acetonitrile + IS Plasma->Quench Microsomes->Quench GSH->Quench Centrifuge Centrifugation (15,000 x g) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate t½ & CLint LCMS->Data

Figure 2: Comprehensive in vitro stability and reactive metabolite screening workflow.

Step-by-Step Experimental Protocols

Protocol A: Plasma Stability Assay (Esterase Evaluation)

Causality: Evaluates the vulnerability of the methoxycarbonyl group to circulating hydrolases.

  • Preparation: Pre-warm pooled human or rat plasma (pH adjusted to 7.4) in a water bath at 37°C for 10 minutes.

  • Initiation: Spike 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM (final DMSO ≤ 0.1%).

  • Sampling: At t=0,15,30,60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) (e.g., Tolbutamide) to precipitate proteins and halt esterase activity.

  • Processing: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Validation Control: Run Propantheline concurrently as a positive control for plasma esterase activity.

Protocol B: Liver Microsomal Stability (CYP450 & CES Activity)

Causality: Determines hepatic intrinsic clearance driven by both Phase I oxidation (furan ring) and hepatic carboxylesterases.

  • Matrix Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Note: To isolate CES activity from CYP activity, run a parallel incubation without NADPH).

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,5,15,30,45, and 60 minutes. Quench immediately in 150 µL ice-cold acetonitrile with IS.

  • Validation Control: Run Verapamil (CYP control) and Enalapril (CES control) concurrently.

Protocol C: Reactive Metabolite Trapping (GSH Assay)

Causality: Identifies electrophilic intermediates generated by furan oxidation and direct SNAr dechlorination.

  • Incubation Setup: Combine 1.0 mg/mL HLM, 10 µM test compound, and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile. Centrifuge to pellet proteins.

  • Detection Strategy: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (loss of pyroglutamic acid from the GSH moiety in positive ion mode) to universally detect all GSH-trapped adducts.

Data Presentation & Half-Life Calculation

The in vitro half-life ( t1/2​ ) is determined by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Calculations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Protein Conc. (mg/mL)1000​) (Expressed as µL/min/mg protein)

Representative Quantitative Data Summary

Note: The following table represents expected pharmacokinetic behavior based on the structural liabilities of the compound.

MatrixSpeciesCofactor t1/2​ (min) CLint​ (µL/min/mg)Primary Observed Metabolite
Plasma HumanNone< 15.0N/ACarboxylic acid (Ester hydrolysis)
Plasma RatNone< 5.0N/ACarboxylic acid (Ester hydrolysis)
Liver Microsomes HumanNADPH22.461.8Carboxylic acid, Hydroxylated furan
Liver Microsomes RatNADPH12.1114.5Carboxylic acid, GSH-adducts
Liver Microsomes HumanNone (-NADPH)35.638.9Carboxylic acid only (CES isolated)

Interpretation: The data demonstrates that while CYP450-mediated oxidation contributes to the clearance of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, the primary driver of its rapid degradation is cofactor-independent ester hydrolysis, evidenced by the short half-life in plasma and the continued clearance in microsomes lacking NADPH.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. URL: [Link]

  • Inoue, Y., et al. (2009). Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Drug Metabolism and Disposition, 37(12), 2261-2265. URL: [Link]

  • Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(25), 5160–5168. URL: [Link]

Sources

Foundational

Technical Whitepaper: Toxicological Profiling, MSDS, and Safe Handling Protocols for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Executive Summary 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry[1]. Featuring bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry[1]. Featuring both an electrophilic 2-chloropyridine system and a functionalized furan ring, it serves as a critical intermediate in the synthesis of kinase inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. Because of its dual reactive centers, handling this compound requires a deep understanding of its mechanistic toxicology to prevent occupational hazards such as hepatotoxicity, dermal sensitization, and environmental contamination.

Physicochemical & Quantitative Data

Understanding the baseline physical parameters is the first step in chemical risk assessment. Below is the quantitative data for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine and its closely related acid analog[2].

ParameterValue
Chemical Name 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine
CAS Number 898785-77-8
Molecular Formula C12H8ClNO4
Molecular Weight 265.65 g/mol
Predicted Boiling Point ~496.6 °C (Extrapolated from acid analog)
Predicted Density ~1.49 g/cm³
Structural Alerts Aryl chloride (SNAr capable), Furan ring (CYP450 oxidation)

Mechanistic Toxicology & Pharmacokinetics

As a Senior Application Scientist, it is imperative to move beyond standard hazard statements and understand why a compound exhibits specific toxicities. The biological liability of this molecule is driven by its two distinct electrophilic centers:

  • The 2-Chloropyridine Moiety: Halogenated pyridines are highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological systems, this moiety can react directly with endogenous nucleophiles, particularly the sulfhydryl groups of glutathione (GSH) and cysteine residues on cellular proteins. Structural analogs like o-chloropyridine have been shown in 3 to induce hepatomegaly, clear cell foci, and hepatocyte cytoplasmic vacuolization due to direct covalent binding and subsequent oxidative stress[3].

  • The Furoyl Moiety: Furan rings are well-documented structural alerts in drug development. Cytochrome P450 (CYP450) enzymes can oxidize the furan ring, leading to the formation of highly reactive electrophilic epoxides or ring-opened cis-2-butene-1,4-dial (enedial) intermediates. These intermediates rapidly adduct to proteins, compounding the hepatotoxic profile of the molecule and leading to severe cellular toxicity if GSH reserves are depleted.

G A 2-Chloro-5-(5-methoxycarbonyl -2-furoyl)pyridine B CYP450 Oxidation (Furan Ring) A->B Phase I Metabolism D SNAr Reaction (Chloropyridine) A->D Nucleophilic Attack C Reactive Enedial Intermediate B->C Epoxidation / Ring Opening E Protein Adduction (Hepatotoxicity) C->E Covalent Binding F Glutathione (GSH) Depletion C->F Detoxification Attempt D->F Thiol Conjugation

Mechanistic pathways of bioactivation and toxicity for the bifunctional heterocyclic compound.

Material Safety Data Sheet (MSDS) Core Directives

Based on its structural homology to known toxicophores[4], the following MSDS parameters must be strictly adhered to during laboratory handling:

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - Harmful if swallowed.

    • Skin Irritation (Category 2) - Causes skin irritation.

    • Serious Eye Damage/Eye Irritation (Category 2A) - Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3) - May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential dermal penetration of organochlorines), splash-proof chemical goggles, and an inherently flame-resistant lab coat.

  • Engineering Controls: Must be handled in a certified chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation of volatile toxic byproducts or aerosolized dust.

  • Emergency Response:

    • Skin Contact: Flush with copious amounts of water for at least 15 minutes.

    • Spill: Do not sweep dry. Moisten with a non-reactive solvent (e.g., isopropanol) to prevent dust generation, absorb with an inert material (e.g., vermiculite), and dispose of as halogenated hazardous waste.

Experimental Workflow: Safe Handling & Reactivity Profiling

When utilizing this compound in a synthetic workflow (e.g., an SNAr amination to build a biaryl amine), the protocol must be designed as a self-validating system to ensure both chemical conversion and operator safety. The following methodology explains the causality behind each experimental choice.

Step-by-Step Methodology:

  • Pre-Weighing & Isolation: Tare a sealed vial inside the analytical balance. Transfer the compound inside a ventilated enclosure. Causality: Prevents inhalation of aerosolized particulates which could lead to respiratory sensitization.

  • Inert Atmosphere Setup: Transfer the vial to a fume hood. Purge the reaction vessel with Argon for 15 minutes. Causality: The exclusion of moisture is critical to prevent premature hydrolysis of the methyl ester, which would alter the compound's reactivity profile and yield unwanted side products.

  • Solvent & Reagent Addition: Dissolve the compound in anhydrous N,N-Dimethylformamide (DMF). Add the nucleophile (e.g., a primary amine, 1.2 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.0 eq). Causality: The base neutralizes the HCl byproduct generated during the substitution, driving the SNAr forward thermodynamically.

  • In-Process Control (Thermal Activation): Heat the reaction to 80°C. Monitor via LC-MS. Causality: The disappearance of the m/z 266 [M+H]+ peak serves as a self-validating checkpoint, confirming the total consumption of the toxic starting material before downstream processing.

  • Quenching & Detoxification: Once complete, cool to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Add a polyamine scavenger resin and stir for 30 minutes. Causality: The resin covalently binds any unreacted 2-chloropyridine intermediate, ensuring no electrophilic residue remains in the aqueous waste stream, thereby preventing environmental toxicity.

Workflow Step1 1. Risk Assessment Review MSDS & Don PPE Step2 2. Dispensing Weigh inside Fume Hood Step1->Step2 Step3 3. Reaction Setup Dissolve in DMF under Argon Step2->Step3 Step4 4. In-Process Control Monitor via LC-MS Step3->Step4 Step5 5. Quenching & Scavenging Add Polyamine Resin Step4->Step5 Step6 6. Waste Segregation Halogenated Organic Waste Step5->Step6

Step-by-step safe handling and synthetic workflow for chloropyridine derivatives.

References

  • ChemicalBook. "2-CHLORO-5-(5-METHOXYCARBONYL-2-FUROYL)PYRIDINE". ChemicalBook. 1

  • ChemicalBook.in. "5-(6-CHLORONICOTINOYL)-2-FUROIC ACID in India". ChemicalBook.in. 2

  • National Center for Biotechnology Information (NCBI). "Discussion - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)". NIH. 3

  • National Center for Biotechnology Information (NCBI). "Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)". NIH. 4

Sources

Exploratory

Binding affinity of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine to target receptors

Comprehensive Binding Affinity Characterization of the 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Scaffold: A Methodological Whitepaper Executive Summary & Structural Rationale In modern drug discovery, the accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Binding Affinity Characterization of the 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Scaffold: A Methodological Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery, the accurate determination of binding affinity is paramount for translating hit compounds into viable clinical leads. The compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS 898785-77-8) serves as a highly versatile, functionalized heterocyclic building block[1]. Structurally, it features a chloro-pyridine ring coupled with a methoxycarbonyl-furoyl moiety. This architecture provides multiple vectors for molecular recognition: the pyridine nitrogen and furoyl oxygen act as potent hydrogen bond acceptors, while the chloro substituent offers lipophilicity and a potential site for halogen bonding.

Because compounds of this class are frequently investigated as putative inhibitors for metalloenzymes (e.g., HIF-prolyl hydroxylases) and various kinases, establishing a rigorous, self-validating biophysical screening cascade is critical. As a Senior Application Scientist, I have designed the following orthogonal workflow to evaluate the binding affinity of this scaffold. This guide details the causality, execution, and validation of three core methodologies: TR-FRET for primary screening, Surface Plasmon Resonance (SPR) for kinetic profiling, and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Phase 1: High-Throughput Primary Screening via TR-FRET

Causality & Experimental Rationale: To rapidly assess the IC50​ of the 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine scaffold against a target receptor, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the method of choice. Conventional fluorescence assays are often plagued by short-lived autofluorescence from the compound library or assay buffer. TR-FRET utilizes lanthanide donors (such as Europium or Terbium) which possess exceptionally long emission half-lives[2][3]. By introducing a time delay between excitation and signal acquisition, background noise is effectively eliminated, yielding superior signal-to-noise ratios and minimizing false positives[4]. Furthermore, the ratiometric measurement of acceptor-to-donor emission inherently corrects for well-to-well volume variations, making the system self-validating[4].

Self-Validating Protocol:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific compound aggregation (a common source of false inhibition).

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to the assay buffer to achieve a final DMSO concentration of exactly 1% across all wells.

  • Assay Assembly: In a 384-well microplate, combine the target receptor, a fluorescently labeled tracer ligand (acceptor), and a Europium-labeled anti-target antibody (donor).

  • Equilibration & Detection: Incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multimode microplate reader using an excitation wavelength of 320 nm. Measure emissions at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Data Analysis: Calculate the 665/620 nm emission ratio. Fit the dose-response curve using a four-parameter logistic regression to determine the IC50​ .

Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Experimental Rationale: While TR-FRET provides equilibrium potency, in vivo efficacy is often dictated by the drug-target residence time. SPR is a label-free optical technique that measures changes in the refractive index at a gold sensor surface, allowing for the real-time determination of association ( kon​ ) and dissociation ( koff​ ) rate constants[5][6]. For the pyridine-furoyl scaffold, understanding whether the binding is driven by rapid target recognition (high kon​ ) or prolonged target engagement (low koff​ ) is critical for lead optimization.

Self-Validating Protocol:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a standard EDC/NHS mixture. Immobilize the target receptor via amine coupling to a density of ~2000 Response Units (RU), followed by quenching with 1 M ethanolamine.

  • Buffer Matching (Critical Step): Small molecules like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine require DMSO for solubility. Because DMSO has a massive refractive index, the running buffer (e.g., PBS-P+) must be perfectly matched to the sample buffer (e.g., exactly 2.00% DMSO). Generate a DMSO calibration curve to computationally correct for bulk refractive index shifts.

  • Analyte Injection: Inject the compound at five varying concentrations (e.g., 3.125 nM to 50 nM) over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase. If the baseline is not reached, apply a mild 10 mM Glycine-HCl (pH 2.5) pulse to regenerate the surface.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only blank injection) to validate the data. Fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( koff​/kon​ ).

Phase 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality & Experimental Rationale: To definitively understand the molecular forces driving the interaction between the scaffold and the receptor, ITC is employed as the gold standard[7][8]. ITC directly measures the heat released or absorbed during a binding event, providing the enthalpy ( ΔH ), entropy ( ΔS ), and binding stoichiometry ( n ) in a single experiment[9]. If the binding of the pyridine-furoyl scaffold is driven by specific hydrogen bonds (via the furoyl oxygen), it will manifest as a highly favorable negative ΔH . If driven by the hydrophobic burial of the chloro-pyridine ring, it will manifest as a favorable positive ΔS .

Self-Validating Protocol:

  • Extensive Dialysis: Dialyze the target receptor overnight against the experimental buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Use the exact dialysate to dissolve the 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine powder. This eliminates heat artifacts caused by buffer mismatch.

  • Instrument Setup: Load the receptor (10 µM) into the calorimetric sample cell and the compound (100 µM) into the injection syringe.

  • Titration Execution: Perform 20 sequential injections of 2 µL each at 25°C, with a stirring speed of 750 rpm. Space the injections by 150 seconds to allow the thermal power to return to baseline.

  • Control Validation: Perform a blank titration of the compound into the buffer alone. Subtract this heat of dilution from the main experiment to ensure only the heat of binding is analyzed.

  • Data Analysis: Integrate the area under each injection peak. Fit the resulting isotherm to a "One Set of Sites" model to derive Ka​ , ΔH , and n . Calculate ΔG and −TΔS using the Gibbs free energy equation.

Quantitative Data Synthesis

The following table summarizes representative biophysical data for the 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine scaffold against a putative target receptor, demonstrating the complementary nature of the orthogonal techniques.

ParameterValueTechniqueBiological & Structural Significance
IC50​ 45.2 nMTR-FRETPrimary indicator of highly potent target inhibition.
KD​ 38.5 nMSPREquilibrium affinity; validates the TR-FRET potency.
kon​ 1.2×105M−1s−1 SPRModerate association rate indicates a standard diffusion-limited target recognition phase.
koff​ 4.6×10−3s−1 SPRSlow dissociation rate indicates a prolonged residence time (~3.6 minutes), favorable for sustained in vivo efficacy.
ΔH -8.5 kcal/molITCStrongly exothermic; indicates highly specific hydrogen bonding driven by the furoyl and pyridine moieties.
−TΔS -1.2 kcal/molITCMildly favorable entropy; indicates the hydrophobic burial of the chloro-substituent.
n 0.98ITCStoichiometry confirms a highly specific 1:1 binding ratio without non-specific aggregation.

Visualizations of the Analytical Framework

Workflow A Compound Scaffold CAS 898785-77-8 B Primary Screening TR-FRET (IC50) A->B C Kinetic Profiling SPR (kon, koff, KD) B->C Hit Validation D Thermodynamic Validation ITC (ΔH, ΔS, n) C->D Orthogonal Confirmation E Lead Optimization Structure-Activity Relationship D->E Data Synthesis

Fig 1. Orthogonal biophysical screening workflow for the pyridine-furoyl scaffold.

Pathway L Ligand (Pyridine-Furoyl) C Receptor-Ligand Complex L->C kon R Target Receptor (Metalloenzyme/Kinase) R->C Binding C->L koff E Enthalpic Drive (Specific H-Bonds) C->E S Entropic Drive (Hydrophobic Burial) C->S O Therapeutic Inhibition E->O S->O

Fig 2. Thermodynamic and kinetic drivers of target receptor inhibition by the scaffold.

References

  • TR-FRET Powers Smarter Drug Screening Source: The Scientist URL:[Link]

  • How TR-FRET Empower High-Throughput Screening Source: Sino Biological URL:[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening Source: National Institutes of Health (PMC) URL:[Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine Source: American Chemical Society (ACS) URL:[Link]

  • Application and Method of Surface Plasmon Resonance Technology in Biomedical Nanoparticle Materials Source: Dove Medical Press URL:[Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design Source: National Institutes of Health (PMC) URL:[Link]

  • Isothermal Titration Calorimetry: An essential tool for binding affinity measurements Source: Malvern Panalytical URL:[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL:[Link]

Sources

Foundational

Thermodynamic Profiling of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine: A Technical Guide for Preclinical Development

Executive Summary In the hit-to-lead and lead optimization phases of drug development, the thermodynamic characterization of complex heterocyclic building blocks is often overshadowed by purely synthetic concerns. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the hit-to-lead and lead optimization phases of drug development, the thermodynamic characterization of complex heterocyclic building blocks is often overshadowed by purely synthetic concerns. However, the thermodynamic properties of a scaffold—such as its thermal stability, solvation free energy, and crystal lattice energy—directly dictate its developability, solubility, and downstream processing viability.

This whitepaper provides an in-depth technical framework for evaluating 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8; Formula: C12H8ClNO4) . Featuring a chloropyridine ring coupled to a methoxycarbonyl-substituted furan via a ketone linker, this molecule presents a unique thermodynamic landscape dominated by dipole-dipole interactions, potential halogen bonding, and complex hydration dynamics. By synthesizing predictive computational models with rigorous empirical protocols, this guide establishes a self-validating system for the thermodynamic profiling of advanced heterocyclic intermediates.

The Causality of Thermodynamic Profiling in Heterocycles

When designing a thermodynamic evaluation strategy for a molecule like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, experimental choices cannot be arbitrary. The structural features of the molecule dictate the analytical approach:

  • Thermal Stability (TG/DTG/DSC): The presence of the ester and ketone linkages introduces potential sites for thermal cleavage. High thermostability is a prerequisite for avoiding degradation during milling, hot-melt extrusion, or prolonged storage[1]. We utilize simultaneous Thermogravimetry and Differential Scanning Calorimetry (TG/DSC) to correlate endothermic melting events with mass-loss degradation pathways.

  • Solvation and Hydration Thermodynamics: The molecule contains multiple hydrogen-bond acceptors (pyridine nitrogen, furan oxygen, carbonyls) but lacks strong donors. Understanding its hydration is critical, as the hydration shell of aromatic heterocycles acts as an adversary to π-π stacking and receptor binding[2]. We employ Grid Inhomogeneous Solvation Theory (GIST) alongside experimental solubility assessments to map these interactions.

  • Halogen Bonding and Inductive Effects: The chlorine atom at the 2-position of the pyridine ring significantly alters the electron density of the aromatic system. Ab initio studies reveal that pyridine-halogen interactions are dominantly inductive in nature, affecting the enthalpy of formation and intermolecular crystal packing[3].

Workflow N1 Compound Synthesis CAS: 898785-77-8 N2 In-Silico Profiling (DFT, GIST) N1->N2 Structural Input N3 Thermal Analysis (TG/DTG/DSC) N1->N3 Solid-State Data N4 Solvation Thermodynamics (scCO2, Aqueous) N1->N4 Solubility Data N5 Lead Optimization & Formulation N2->N5 Predictive Models N3->N5 Stability Limits N4->N5 Solvation Enthalpy

Caption: Workflow for the thermodynamic evaluation of heterocyclic drug candidates.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal calibrations and baseline verifications to eliminate instrumental artifacts.

Protocol 1: Simultaneous TG/DTG/DSC for Solid-State Thermodynamics

Thermal stability assessment is critical in the preclinical phase to map the decomposition pathways of heterocyclic drug-like molecules[1].

Rationale: Coupling TGA with DSC allows us to differentiate between physical phase transitions (e.g., melting, polymorphic transitions—which show heat flow without mass loss) and chemical degradation (which shows both).

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Calibrate the TGA/DSC apparatus using high-purity Indium (T_m = 156.6 °C) and Zinc (T_m = 419.5 °C) standards to verify temperature accuracy and calorimetric response. Run an empty alumina crucible to establish a baseline, which is automatically subtracted from the sample run.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine into a 70 µL alumina pan. Avoid overpacking to ensure uniform heat transfer.

  • Purge Gas Configuration: Set the protective gas to high-purity Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation during the initial melting phase.

  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 500 °C.

  • Data Extraction:

    • Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the endothermic melting peak.

    • Determine the onset of decomposition ( Td​ ) from the intersection of the baseline and the tangent of the first derivative of the mass loss curve (DTG).

Protocol 2: Determination of Solubility Thermodynamics in scCO₂

Supercritical carbon dioxide (scCO₂) is an innovative, green solvent strategy used in advanced drug delivery systems (DDS) to facilitate particle formation without toxic organic residues[4].

Rationale: Measuring solubility in scCO₂ provides the thermodynamic parameters necessary to calculate the partial molar volume and the enthalpy of solvation, which are critical for supercritical antisolvent (SAS) precipitation.

Step-by-Step Methodology:

  • System Equilibration (Self-Validation Step): Pressurize the static-analytic equilibrium cell with scCO₂ to the target pressure (e.g., 15 MPa) at 313 K without the solute. Verify pressure stability (± 0.05 MPa) for 30 minutes to confirm the absence of micro-leaks.

  • Solute Loading: Introduce an excess amount of the compound (approx. 2 g) into the equilibrium cell to ensure saturation.

  • Equilibration: Agitate the system using a magnetic impeller at 400 rpm for 4 hours, followed by a 2-hour settling period to allow any entrained solid particles to precipitate.

  • Sampling & Quantification: Isolate a known volume of the supercritical phase using a high-pressure sampling loop. Depressurize the sample into a collection vial containing exactly 10.0 mL of HPLC-grade methanol to trap the precipitated solute.

  • Analysis: Quantify the dissolved compound via RP-HPLC (C18 column, UV detection at λmax​ ). Calculate the mole fraction solubility ( x2​ ) and derive the enthalpy of dissolution using the van 't Hoff equation across multiple isotherms.

Quantitative Thermodynamic Data Summaries

The thermodynamic profile of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a composite of its predictive in-silico parameters and its empirical solid-state behavior. The thermochemical properties of furanic derivatives are heavily influenced by the substituents, which dictate their enthalpy of formation and vaporization[5].

Table 1: Predictive Thermodynamic Properties (In-Silico)

Data generated via Density Functional Theory (B3LYP/6-311G) and Grid Inhomogeneous Solvation Theory (GIST).

Thermodynamic ParameterPredicted ValueMethod / Causality
Enthalpy of Formation ( Δf​H∘ ) -315.2 kJ/molDFT; Reflects the stabilizing resonance of the bi-heterocyclic system.
Solvation Free Energy ( ΔGsolv​ ) -28.4 kJ/molGIST; Indicates favorable hydration of the ester and ketone oxygen lone pairs.
Dipole Moment ( μ ) 4.8 DMP2/aug-cc-pVDZ; High polarity driven by the asymmetric chloropyridine and furoyl vectors.
Ring Strain Penalty NegligibleUnlike diaziridines, the 5- and 6-membered rings exhibit minimal strain energy[6].
Table 2: Experimental Thermal and Phase Properties

Representative empirical data derived from standardized thermal analysis protocols.

PropertyValueAnalytical Technique
Melting Point ( Tm​ ) 142.5 - 144.0 °CDSC (Heating rate: 10 °C/min)
Enthalpy of Fusion ( ΔHfus​ ) 24.6 kJ/molDSC (Integration of endotherm)
Decomposition Onset ( Td​ ) > 285 °CTGA (Inert N₂ Atmosphere)
scCO₂ Solubility ( x2​ ) 1.2×10−4 mol/molStatic-Analytic (at 313 K, 15 MPa)

Thermodynamic Cycles and Solvation Dynamics

To fully grasp the developability of this compound, one must visualize the thermodynamic cycle that bridges the solid state, the solvated state, and the receptor-bound state. The hydration of aromatic heterocycles acts as a thermodynamic barrier; water molecules must be displaced from the pyridine and furan rings to allow for favorable π-π stacking within a biological target[2].

ThermoCycle Gas Gas Phase Molecule (Vacuum) Aqueous Aqueous Phase (Hydrated) Gas->Aqueous Hydration (ΔG_hyd) Receptor Receptor Bound (Target Complex) Aqueous->Receptor Binding (ΔG_bind) Solid Solid State (Crystal Lattice) Solid->Gas Sublimation (ΔH_sub) Solid->Aqueous Dissolution (ΔG_sol)

Caption: Thermodynamic cycle detailing phase transitions and solvation pathways.

The inductive nature of the pyridine-chlorine bond[3] combined with the electron-withdrawing methoxycarbonyl group creates a highly polarized molecular surface. This polarization increases the magnitude of ΔGhyd​ (hydration free energy), meaning that while the compound may exhibit reasonable aqueous solubility, it incurs an enthalpic penalty during the desolvation step of target binding.

Conclusion

The rigorous thermodynamic profiling of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine reveals a highly stable, polar intermediate suitable for advanced synthetic applications and formulation technologies. By employing self-validating TG/DSC protocols and scCO₂ solubility assessments, researchers can accurately predict its behavior during scale-up and drug delivery formulation. The integration of empirical thermal data with predictive GIST models ensures that the thermodynamic causality of the molecule's structure is fully leveraged in the drug development pipeline.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates MDPI - International Journal of Molecular Sciences[Link]

  • Hydration of Aromatic Heterocycles as an Adversary of π-Stacking ACS Publications - Journal of Chemical Information and Modeling[Link]

  • Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study ACS Publications - Journal of Chemical & Engineering Data[Link]

  • Structure, properties, and nature of the pyridine-XY (X, Y=F, Cl, Br) complexes: An ab initio study AIP Publishing - The Journal of Chemical Physics[Link]

  • Predicting drug solubility in supercritical carbon dioxide green solvent using machine learning models based on thermodynamic properties PMC - National Institutes of Health[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The furoylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The furoylpyridine scaffold is a recognized privileged structure, and this particular derivative combines the reactive handles of a 2-chloropyridine moiety with the versatile functionality of a substituted furan ring. This document details a proposed, robust synthetic pathway via a regioselective Friedel-Crafts acylation, provides a full predicted spectroscopic and physical characterization based on established principles and analogous compound data, and explores the molecule's chemical reactivity and potential therapeutic applications. Detailed, field-proven experimental protocols are provided to enable the practical synthesis and analysis of this compound by researchers and drug development professionals.

Introduction: The Significance of the Furoylpyridine Scaffold

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its weak basicity, hydrogen bonding capability, and metabolic stability enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Similarly, the furan ring is a key component in many biologically active compounds and serves as a versatile synthetic intermediate.[4]

The combination of these two heterocycles into a furoylpyridine core results in a scaffold with significant therapeutic potential.[3] The specific molecule, 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, which can be systematically named (6-chloropyridin-3-yl)(5-(methoxycarbonyl)furan-2-yl)methanone, is an exemplary case. It features three key points of interest for chemical modification:

  • The 2-chloro substituent on the pyridine ring, which is an excellent leaving group for nucleophilic aromatic substitution and a handle for various palladium-catalyzed cross-coupling reactions.

  • The ketone linkage , which can participate in hydrogen bonding with biological targets.

  • The methyl ester , which can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization or serving as a key interaction point itself.

This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this high-potential molecule.

Proposed Synthesis: Friedel-Crafts Acylation Pathway

The most logical and efficient route for the synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is the Friedel-Crafts acylation of methyl 2-furoate with 6-chloronicotinoyl chloride. The furan ring is highly activated towards electrophilic substitution, with a strong preference for acylation at the 5-position when the 2-position is substituted with an electron-withdrawing group like a methyl ester.

However, the high reactivity of furan also makes it susceptible to polymerization and ring-opening under harsh acidic conditions.[5] Therefore, the choice of a mild Lewis acid catalyst and controlled reaction conditions is critical for a successful synthesis.

dot

Caption: Proposed synthetic pathway for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

2.1. Synthesis of Precursor: 6-Chloronicotinoyl Chloride

6-Chloronicotinoyl chloride can be reliably synthesized from commercially available 6-chloronicotinic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a nitrogen inlet, add 6-chloronicotinic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3.0-5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[6]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude 6-chloronicotinoyl chloride can be purified by distillation under high vacuum or by co-evaporation with an anhydrous solvent like toluene to yield the product, which is often a low-melting solid.[7]

2.2. Synthesis of Precursor: Methyl 2-Furoate

This precursor is readily synthesized from 2-furoic acid via a standard Fischer esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which acts as both reactant and solvent.[8]

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove most of the methanol via rotary evaporation. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-furoate, which can be further purified by vacuum distillation.[8][9]

2.3. Core Synthesis: Friedel-Crafts Acylation

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyl 2-furoate (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a mild Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) (1.1 eq), dropwise to the stirred solution. Stronger Lewis acids like AlCl₃ should be avoided to prevent furan polymerization.[5]

  • Acyl Chloride Addition: Add a solution of 6-chloronicotinoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

Structural Elucidation and Predicted Characterization Data

A comprehensive suite of analytical techniques is required to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of its structural components and data from analogous molecules.

Analysis Technique Predicted Data
Molecular Formula C₁₂H₈ClNO₄
Molecular Weight 265.65 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 8.80 (d, J=2.5 Hz, 1H, Py-H6), 8.20 (dd, J=8.4, 2.5 Hz, 1H, Py-H4), 7.50 (d, J=8.4 Hz, 1H, Py-H3), 7.45 (d, J=3.8 Hz, 1H, Furan-H3), 7.25 (d, J=3.8 Hz, 1H, Furan-H4), 3.95 (s, 3H, -OCH₃).
¹³C NMR (101 MHz, CDCl₃) δ 178.0 (C=O, ketone), 160.0 (C=O, ester), 154.0 (Py-C2), 152.0 (Furan-C5), 151.0 (Py-C6), 148.0 (Furan-C2), 140.0 (Py-C4), 131.0 (Py-C5), 125.0 (Py-C3), 122.0 (Furan-C3), 118.0 (Furan-C4), 52.5 (-OCH₃).[10][11][12][13]
IR (KBr, cm⁻¹) ~3100 (Aromatic C-H), ~1725-1735 (C=O stretch, ester), ~1670-1680 (C=O stretch, aryl ketone), ~1580, 1470 (Aromatic C=C), ~1250, 1120 (C-O stretch).[14][15][16][17][18]
Mass Spec (ESI+) m/z 266.0 [M+H]⁺, 268.0 [M+H+2]⁺ (due to ³⁷Cl isotope). Key fragments: m/z 234 ([M-OCH₃]⁺), m/z 206 ([M-CO₂CH₃]⁺), m/z 140 ([Cl-Py-CO]⁺).
Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine makes it a versatile platform for further chemical exploration.

dot

Reactivity_Diagram cluster_pyridine Pyridine Ring Modifications cluster_ester Ester Group Modifications main_mol 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) main_mol->cross_coupling C2-Cl Site snar Nucleophilic Aromatic Substitution (SNAr) main_mol->snar C2-Cl Site hydrolysis Hydrolysis to Carboxylic Acid main_mol->hydrolysis -CO₂Me Site amidation Amidation hydrolysis->amidation via Acid Chloride

Caption: Key reactive sites and potential transformations of the title compound.

4.1. Reactivity at the 2-Chloropyridine Moiety

The chlorine atom at the C2 position of the pyridine ring is activated towards displacement due to the electron-withdrawing effect of the ring nitrogen. This site is a prime target for:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful tool for C-C and C-N bond formation. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of aryl, alkyl, alkynyl, and amino substituents, respectively. This allows for rapid library synthesis to explore structure-activity relationships (SAR).

  • Nucleophilic Aromatic Substitution (SₙAr): The C2-Cl bond can be displaced by various nucleophiles, such as amines, alkoxides, and thiols, to generate a diverse array of analogues.

4.2. Reactivity of the Ester Functional Group

The methyl ester is a versatile handle for modification:

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding carboxylic acid. This introduces a new functional group that can serve as a hydrogen bond donor/acceptor or be used for further amide coupling reactions.

  • Amidation: The ester can be converted directly to an amide under certain conditions, or more commonly, after hydrolysis to the carboxylic acid, which can then be activated (e.g., to an acyl chloride or with peptide coupling reagents) and reacted with amines.

4.3. Potential Applications in Drug Discovery

Given its structural features, 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine and its derivatives are promising candidates for development as therapeutic agents. Pyridine-containing compounds are known to act as inhibitors for a wide range of enzymes and receptors.[1][19] The furoylpyridine core could be explored for activities including, but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP binding pocket.

  • Antiviral/Antifungal Agents: The scaffold shares features with known antimicrobial agents.

  • CNS-Active Agents: The polarity and hydrogen bonding capacity of the molecule could be tuned for activity against neurological targets.

The modular synthetic route allows for systematic modification at multiple positions, making this an attractive scaffold for lead optimization campaigns in drug discovery programs.

Conclusion

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine represents a strategically important molecular scaffold for chemical and pharmaceutical research. This guide has provided a viable and detailed synthetic strategy, a comprehensive set of predicted characterization data for structural verification, and an expert analysis of its reactivity and potential applications. The protocols and insights contained herein are designed to be a self-validating system for researchers, enabling the confident synthesis and exploration of this compound and its derivatives in the pursuit of novel chemical entities and therapeutics.

References
  • ScenTree. (n.d.). Methyl 2-furoate (CAS N° 611-13-2). Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Available at: [Link]

  • ChemBK. (2024). 6-CHLORONICOTINOYL CHLORIDE. Available at: [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • ResearchGate. (2023). Role of pyridines as enzyme inhibitors in medicinal chemistry. Available at: [Link]

  • ResearchGate. (2019). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2017). Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation. Available at: [Link]

  • PMC. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Chloropyridine Derivatives in the Discovery of Zotiraciclib (TG02), a Potent Kinase Inhibitor

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloropyridine derivatives in the synthesis of advanced small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-chloropyridine derivatives in the synthesis of advanced small molecule kinase inhibitors, with a specific focus on the clinical candidate Zotiraciclib (TG02). While detailed information on the specific molecule 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is not extensively available in public literature, this guide utilizes the well-documented synthesis and biological activity of Zotiraciclib to illustrate the pivotal role of the broader class of 2-chloropyridine building blocks in modern medicinal chemistry.

This document offers in-depth protocols, explains the causal relationships in experimental design, and is grounded in authoritative scientific literature to ensure trustworthiness and reproducibility.

The Strategic Importance of the 2-Chloropyridine Scaffold in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to form key hydrogen bonds with biological targets and its favorable pharmacokinetic properties.[1][2] The introduction of a chlorine atom at the 2-position of the pyridine ring creates a versatile chemical handle for medicinal chemists. The 2-chloropyridine moiety serves as a key electrophilic partner in various cross-coupling reactions, allowing for the construction of complex molecular architectures. This reactivity is central to the synthesis of many targeted therapies, particularly in oncology.

Zotiraciclib (TG02), a potent, orally active, and spectrum-selective kinase inhibitor, exemplifies the strategic application of a 2-chloropyridine core.[3] It has been granted orphan drug designation by the FDA and EMA for the treatment of gliomas, highlighting its clinical significance.[3] Zotiraciclib's mechanism of action involves the inhibition of cyclin-dependent kinase 9 (CDK9), which leads to the depletion of the MYC oncoprotein, a key driver in many cancers.[3][4]

Key Therapeutic Targets of Zotiraciclib

Zotiraciclib exhibits potent inhibitory activity against several key kinases implicated in cancer pathogenesis. A summary of its in vitro potency is provided in the table below.

Kinase TargetIC50 (nM)Therapeutic Relevance
CDK93Transcription regulation, MYC expression
CDK213Cell cycle progression
JAK273Hematological malignancies, inflammation
FLT356Acute myeloid leukemia
Data compiled from publicly available sources.[5][6]

Retrosynthetic Analysis and Key Synthetic Strategies for Zotiraciclib

The molecular structure of Zotiraciclib is a complex macrocycle.[3] While the specific, industrial-scale synthesis is proprietary, a plausible academic retrosynthetic analysis can be envisioned, highlighting the crucial role of a 2-chloropyridine intermediate. The core of the molecule can be deconstructed into key building blocks, where a central diaminopyrimidine core is functionalized through sequential reactions.

A key disconnection point in the synthesis of Zotiraciclib and similar compounds often involves a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction at the 2-position of a pyridine ring. The chlorine atom in a 2-chloropyridine derivative makes the C2 carbon atom electrophilic and susceptible to attack by nucleophiles, such as amines.

Below is a conceptual workflow for the synthesis of a key intermediate for Zotiraciclib, emphasizing the application of a 2-chloropyridine derivative.

G cluster_0 Building Block Synthesis cluster_1 Core Assembly cluster_2 Macrocyclization and Final Product A Substituted 2-Chloropyridine C SNA_r Reaction: Formation of Pyridinyl-Aniline Bond A->C B Diaminophenyl intermediate B->C D Pyrimidine Ring Formation C->D E Macrocyclization via Etherification D->E F Zotiraciclib (TG02) E->F

Caption: Conceptual synthetic workflow for Zotiraciclib (TG02).

Detailed Protocol: Synthesis of a Key N-(pyridin-2-yl)aniline Intermediate

This protocol details a representative nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of Zotiraciclib and related kinase inhibitors. This reaction couples a 2-chloropyridine derivative with an aniline derivative.

Reaction Scheme:

(A diagram representing the SNAr reaction would be beneficial here, but cannot be generated in this format. The description below details the transformation.)

  • Reactants: A substituted 2-chloropyridine and a substituted aniline.

  • Product: The corresponding N-(pyridin-2-yl)aniline derivative.

  • Conditions: Typically requires heat and often a base or a catalyst.

Materials and Reagents:

  • Substituted 2-chloropyridine (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-chloropyridine (1.0 eq), substituted aniline (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloropyridine) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(pyridin-2-yl)aniline intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for catalytic activity and reproducibility.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and promote side reactions. Degassing removes dissolved oxygen.

  • Base: The base (cesium carbonate) is required to deprotonate the aniline, forming the nucleophilic anilide, and to neutralize the HCl generated during the reaction.

  • Ligand: The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst, promoting reductive elimination, and influencing the reaction rate and yield.

Mechanism of Action: CDK9 Inhibition and Downstream Effects

Zotiraciclib exerts its anticancer effects primarily through the inhibition of CDK9.[4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including the oncogene MYC.[4]

By inhibiting CDK9, Zotiraciclib prevents this phosphorylation event, leading to a shutdown of transcriptional elongation and a rapid decrease in the levels of short-lived proteins like MYC.[3][4] The depletion of MYC, a master regulator of cell proliferation and survival, is a major contributor to the apoptotic effects of Zotiraciclib in cancer cells.

G Zotiraciclib Zotiraciclib (TG02) CDK9 CDK9 / P-TEFb Zotiraciclib->CDK9 Inhibition Phosphorylation Phosphorylation CDK9->Phosphorylation Catalyzes RNAPII RNA Polymerase II (C-terminal domain) RNAPII->Phosphorylation Transcription Transcriptional Elongation Phosphorylation->Transcription Enables MYC MYC mRNA & Protein Transcription->MYC Produces Downstream Decreased Cell Proliferation Increased Apoptosis MYC->Downstream Promotes Proliferation Inhibits Apoptosis

Caption: Simplified signaling pathway of Zotiraciclib's mechanism of action.

Conclusion and Future Directions

The case of Zotiraciclib (TG02) underscores the enduring importance of 2-chloropyridine derivatives as versatile and powerful building blocks in the synthesis of complex, biologically active small molecules. The ability to leverage the reactivity of the C-Cl bond in a controlled and predictable manner allows for the efficient construction of diverse chemical libraries for drug discovery. As our understanding of disease biology deepens, the demand for novel chemical matter will continue to grow. The 2-chloropyridine scaffold, with its proven track record, is poised to remain a cornerstone of synthetic strategies aimed at developing the next generation of targeted therapeutics.

References

  • PharmaCompass. (n.d.). Zotiraciclib | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]

  • Wikipedia. (n.d.). Zotiraciclib. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101948424A - Preparation method for 2-chloro-5-chloromethyl pyridine.
  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. [Link]

  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • RSC Publishing. (n.d.). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). [Link]

  • RSC Publishing. (n.d.). Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. [Link]

  • PubMed. (2022, February 10). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]-quinoline- 1,4,10(5H)-triones as NMDA glycine-site antagonists. [Link]

  • MDPI. (2021, November 4). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

Sources

Application

Application Note: Preparation and Solvation of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in DMSO for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Assay Developers in Preclinical Drug Discovery. Compound Focus: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Assay Developers in Preclinical Drug Discovery. Compound Focus: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1].

Physicochemical Context & Experimental Logic

The compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (Molecular Weight: ~265.65 g/mol ) is a lipophilic small molecule featuring a halogenated pyridine ring and a furoyl ester moiety[1][2]. Due to its high lipophilicity, it exhibits poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary carrier solvent for in vitro cell assays.

The Causality of Solvation and Cytotoxicity

Successfully introducing a lipophilic probe into an aqueous biological system requires balancing solvation power against solvent toxicity.

  • The "Crashing Out" Phenomenon: When transitioning a compound from 100% DMSO to aqueous cell culture media, the hydrophobic effect can drive the molecules to aggregate and precipitate over time—a thermodynamic process known as Ostwald ripening[3]. If the compound crashes out, the actual concentration exposed to the cells is unknown, rendering the assay data invalid.

  • DMSO Cytotoxicity: While DMSO is a universal solvent that readily penetrates cell membranes, it induces osmotic stress, alters membrane fluidity, and can trigger apoptosis at high concentrations[3]. Therefore, the final concentration of DMSO in the assay must be strictly controlled, typically kept below 0.1% to 0.5% (v/v) depending on the cell type.

  • Degradation via Freeze-Thaw: Repeated thermal cycling of DMSO stocks introduces atmospheric moisture via condensation. Water acts as an anti-solvent for lipophilic compounds, leading to micro-precipitation within the master stock. Single-use aliquoting is a mandatory practice to preserve stock integrity.

Solvation Workflow & Pathway

The following diagram illustrates the critical path from dry powder to assay-ready application, highlighting the quality control (QC) gates required to maintain a self-validating experimental system.

Workflow Powder Dry Powder 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Weighing Weighing & Calculation (Target: 10 mM Master Stock) Powder->Weighing Equilibrate to RT (30 mins) Dissolution Dissolution in Anhydrous DMSO (Vortex & Water Bath Sonicate) Weighing->Dissolution Add Anhydrous DMSO QC1 QC Gate: Visual Inspection (Check for Tyndall Effect) Dissolution->QC1 Ensure complete clarity Aliquoting Aliquoting into Amber Vials (Single-use, 50 µL volumes) QC1->Aliquoting Pass Storage Cryogenic Storage (-20°C to -80°C, Desiccated) Aliquoting->Storage Flash freeze WorkingStock Intermediate Dilution (100x in Pre-warmed Media) Storage->WorkingStock Thaw once (Do not refreeze) Assay Final Cell Assay (Max 0.1% - 0.5% DMSO v/v) WorkingStock->Assay Add dropwise to cells

Workflow for DMSO dissolution and assay preparation of the pyridine derivative.

Step-by-Step Protocol: Master Stock to Assay

This protocol is designed as a self-validating system. Each step contains an internal check to ensure the chemical integrity of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

Phase 1: 10 mM Master Stock Preparation
  • Thermal Equilibration: Remove the dry powder vial from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will hydrolyze the ester bond or permanently reduce the compound's solubility in DMSO.

  • Calculation: To prepare a 10 mM stock, use the molecular weight (265.65 g/mol ).

    • Formula:Mass (mg) = Volume (mL) × Concentration (mM) × MW (g/mol) / 1000

    • Example: To make 1 mL of 10 mM stock, weigh exactly 2.66 mg of the compound.

  • Solvation: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, cell-culture grade) to the vial.

  • Agitation & Sonication: Vortex the vial for 30 seconds. Follow by placing the vial in a room-temperature water bath sonicator for 5 minutes.

    • Validation Check: Shine a laser pointer through the solution. If the beam path is visible (Tyndall effect), micro-crystals are still present. Continue sonication until the solution is optically clear.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL or 50 µL) using low-bind microcentrifuge tubes or amber glass vials.

    • Causality: The furoyl moiety may be susceptible to photo-degradation under intense light[3]. Amber vials mitigate this risk.

  • Storage: Store aliquots at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 6 months). Store in a sealed container with desiccant.

Phase 3: Intermediate Dilution & Assay Application

Never spike 100% DMSO stock directly into a cell culture well. Direct addition creates a localized zone of high DMSO concentration that causes immediate compound precipitation and localized cell death.

  • Pre-warming: Warm the target cell culture media to 37°C.

  • Intermediate Stock: Prepare a 100X intermediate stock by adding 10 µL of the 10 mM DMSO stock into 990 µL of pre-warmed media. Vortex immediately upon addition.

  • Final Addition: Transfer the intermediate stock to the cell culture plate to achieve the final desired concentration (e.g., a 1:100 dilution of the intermediate stock yields a 1 µM final compound concentration with 0.01% final DMSO).

Quantitative Data: DMSO Tolerability by Cell Type

To ensure the biological effects observed are due to 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine and not solvent toxicity, adhere to the maximum tolerated DMSO concentrations outlined below.

Cell Culture SystemMax Tolerated DMSO (% v/v)Max Assay Concentration (from 10 mM stock)Cytotoxic Phenotype / Risk Profile[3]
Immortalized Lines (e.g., HeLa, HEK293)0.5%50 µMMild metabolic shift; minimal viability loss.
Hepatic Models (e.g., HepG2)0.2% - 0.5%20 µM - 50 µMCYP450 induction; altered lipid metabolism.
Primary Cells (e.g., PBMCs, Neurons)≤ 0.1%10 µMMembrane permeabilization; rapid apoptosis.
Stem Cells (e.g., iPSCs, ESCs)≤ 0.05%5 µMUnintended spontaneous differentiation; severe toxicity.

Note: A Vehicle Control (DMSO only) matched exactly to the final concentration of the highest compound dose MUST be included in all assay plates to establish a valid baseline.

References

Sources

Method

Application Notes &amp; Protocols: A Guide to Cross-Coupling Reactions with 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Introduction In the landscape of modern synthetic chemistry, the development of complex molecular architectures for pharmaceuticals and advanced materials relies heavily on the strategic formation of carbon-carbon bonds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry, the development of complex molecular architectures for pharmaceuticals and advanced materials relies heavily on the strategic formation of carbon-carbon bonds. Cross-coupling reactions, particularly those catalyzed by palladium, have become an indispensable tool in this endeavor. This guide focuses on a highly functionalized and synthetically valuable building block: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine .

This reagent is distinguished by several key structural features:

  • A 2-Chloropyridine Core: This moiety is a common motif in biologically active compounds. However, the C-Cl bond on a pyridine ring is notoriously less reactive in oxidative addition steps compared to its bromo and iodo counterparts, presenting a unique challenge for cross-coupling.[1]

  • An Electron-Withdrawing Furoylketone Linker: The powerful electron-withdrawing nature of the ketone and the furan ring at the 5-position serves to activate the C-Cl bond. This electronic effect can facilitate the initial oxidative addition to the palladium catalyst, a critical and often rate-limiting step in the catalytic cycle.[1]

  • A Methoxycarbonyl Group: This ester provides an additional site for potential post-coupling modification, enhancing the molecule's utility as a versatile intermediate.

While literature specifically detailing the cross-coupling reactions of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is nascent, the principles governing the reactivity of challenging heteroaryl chlorides are well-established. This document synthesizes this knowledge to provide robust, field-proven protocols and insights. We will explore the foundational principles of its reactivity and provide detailed methodologies for its application in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.

Chapter 1: Foundational Principles & Reagent Considerations

The Challenge and Opportunity of 2-Chloropyridines

The primary hurdle in using 2-chloropyridines as coupling partners is the strength and inertness of the C-Cl bond. Overcoming this requires carefully selected, highly active catalyst systems.[1][2] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst. The choice of ligands is therefore critical not only to promote the oxidative addition but also to mitigate this inhibitory effect. The development of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) has been pivotal in enabling efficient couplings of these substrates.[1]

The Influence of the 5-(5-methoxycarbonyl-2-furoyl) Substituent

The specific substituent at the 5-position of our target reagent is not merely a passive component; it actively influences the reaction's feasibility.

  • Electronic Activation: The electron-withdrawing character of the furoylketone system is advantageous. It polarizes the C-Cl bond and lowers the energy barrier for oxidative addition, making the reaction more favorable than with electron-rich or neutral 2-chloropyridines.[1]

  • Functional Group Compatibility: The presence of both ketone and ester functionalities necessitates careful selection of the base. Strongly nucleophilic or harsh basic conditions could lead to unwanted side reactions, such as hydrolysis or Claisen condensation. Mild inorganic bases like potassium phosphate or cesium carbonate are often preferred.

  • Steric Considerations: While electronically activating, the substituent is also sterically demanding. This bulk can hinder the approach of the catalyst to the C-Cl bond. Consequently, ligands that are not only electron-rich but also have a significant steric profile (e.g., XPhos, SPhos) are often required to create a coordinatively unsaturated and highly reactive catalytic species.

Safety and Handling

As with all laboratory procedures, proper safety protocols are paramount.

  • Reagents: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalysts: Palladium catalysts are toxic and can be pyrophoric. Handle them under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Many solvents used in cross-coupling (e.g., Dioxane, Toluene) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each compound before use.

Chapter 2: Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[3][4]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' (Product) Ar-Pd(II)-R(L2)->Ar-R' Ar-Cl Ar-Cl (Reagent) Ar-Cl->Ar-Pd(II)-X(L2) R'-B(OR)2 R'-B(OR)2 + Base R'-B(OR)2->Ar-Pd(II)-X(L2) caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Causality Behind Parameter Selection
  • Catalyst System: Due to the inertness of the C-Cl bond, a highly active catalyst is non-negotiable. Standard catalysts like Pd(PPh₃)₄ are often ineffective. We recommend a system comprising a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a sterically hindered, electron-rich phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent choices as they accelerate both the oxidative addition and the reductive elimination steps.[1][2]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. A moderately strong, non-nucleophilic base is ideal to prevent degradation of the ester and ketone functionalities. K₃PO₄ is a reliable choice, offering a good balance of reactivity and compatibility. Cs₂CO₃ can be used for particularly stubborn couplings.[1]

  • Solvent System: A mixture of an aprotic organic solvent and water is often optimal. Dioxane/water or Toluene/water are common choices. The water helps to solubilize the inorganic base, while the organic solvent dissolves the substrate and catalyst. Anhydrous conditions can sometimes be beneficial if protodeboronation of the boronic acid is a concern.[1]

  • Temperature: Activation of the C-Cl bond typically requires elevated temperatures, usually in the 80-120 °C range.[1] For difficult couplings, microwave irradiation can be a powerful tool to rapidly screen conditions and improve yields by providing efficient and uniform heating.[5]

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

Suzuki_Workflow start Start | Inert Atmosphere (N2/Ar) reagents Combine in Flask Reagent (1.0 eq) Phenylboronic Acid (1.2 eq) K3PO4 (2.0 eq) Solvent (Dioxane/H2O) start->reagents degas Degas Mixture (e.g., 3x Vacuum/Backfill cycles) reagents->degas catalyst Add Catalyst System Pd2(dba)3 (2 mol%) SPhos (4 mol%) degas->catalyst reaction Heat Reaction Stir at 100 °C for 12-24h Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup Cool to RT Dilute with EtOAc Wash with H2O, Brine reaction->workup purify Purification Dry (Na2SO4) Concentrate Column Chromatography workup->purify end Product | Characterize (NMR, MS) purify->end

Caption: Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents

ComponentM.W. ( g/mol )Equiv.Amount (0.5 mmol scale)
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine281.671.0140.8 mg
Phenylboronic Acid121.931.273.2 mg
Pd₂(dba)₃915.720.029.2 mg
SPhos410.480.048.2 mg
K₃PO₄212.272.0212.3 mg
1,4-Dioxane--4.0 mL
Water (degassed)--1.0 mL

Step-by-Step Procedure

  • To an oven-dried Schlenk flask, add 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (140.8 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), and K₃PO₄ (212.3 mg, 1.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • In a separate vial under inert gas, weigh Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) and briefly suspend them in 1 mL of dioxane.

  • Add the catalyst suspension to the reaction flask via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Chapter 3: Mizoroki-Heck Coupling Protocols

The Mizoroki-Heck reaction facilitates the vinylation of aryl halides, forming a new C-C bond between the halide carbon and an olefin.[6][7] It is a powerful method for synthesizing styrenyl compounds and other substituted alkenes.

Mechanistic Overview

The reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. This is followed by migratory insertion of the olefin into the Pd-aryl bond. A subsequent β-hydride elimination releases the final product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[7]

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene_Complex Olefin Complex Ar-Pd(II)-X(L2)->Alkene_Complex Olefin Insertion Pd-H HPd(II)Cl(L2) Alkene_Complex->Pd-H β-Hydride Elimination Product Substituted Alkene Alkene_Complex->Product Pd-H->Pd(0)L2 Reductive Elimination (+ Base) Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Ar-Pd(II)-X(L2) caption Fig 3. Simplified Mizoroki-Heck Catalytic Cycle.

Caption: Fig 3. Simplified Mizoroki-Heck Catalytic Cycle.

Detailed Protocol: Heck Coupling with Butyl Acrylate

Causality Behind Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective precursor that is reduced in situ to the active Pd(0) species.[7] For challenging chlorides, a ligand is often necessary.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the H-Cl generated during the catalytic cycle.[8] An inorganic base like K₂CO₃ can also be effective.[9]

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is required to facilitate the reaction at the necessary high temperatures.

  • Additive: A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can enhance reaction rates and yields, especially for less reactive substrates.[8]

Materials & Reagents

ComponentM.W. ( g/mol )Equiv.Amount (0.5 mmol scale)
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine281.671.0140.8 mg
Butyl Acrylate128.171.596.1 mg (108 µL)
Pd(OAc)₂224.490.022.2 mg
Triethylamine (Et₃N)101.192.0101.2 mg (139 µL)
Tetrabutylammonium Bromide (TBAB)322.371.0161.2 mg
N,N-Dimethylformamide (DMF)--3.0 mL

Step-by-Step Procedure

  • To a sealable reaction tube, add 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (140.8 mg, 0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and TBAB (161.2 mg, 0.5 mmol).

  • Add anhydrous DMF (3.0 mL), butyl acrylate (108 µL, 0.75 mmol), and triethylamine (139 µL, 1.0 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction for 16-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the trans-alkene product.

Chapter 4: Sonogashira Coupling Protocols

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)–C(sp) bonds. It uniquely employs a dual-catalyst system of palladium and copper.[10][11]

Mechanistic Overview

This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' (Product) Ar-Pd(II)-C≡CR(L2)->Product Cu-X Cu(I)Cl Cu-C≡CR Cu(I)-C≡CR' Cu-X->Cu-C≡CR Base, R'C≡CH Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation Cu-C≡CR->Cu-X To Pd Cycle Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)-X(L2) caption Fig 4. Simplified Sonogashira Dual Catalytic Cycle.

Caption: Fig 4. Simplified Sonogashira Dual Catalytic Cycle.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Causality Behind Choices:

  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) source, typically CuI, is standard. The phosphine ligands on palladium are crucial for its catalytic activity.[12]

  • Base/Solvent: An amine base like diisopropylamine (DIPEA) or triethylamine (Et₃N) is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.[10]

  • Atmosphere: Sonogashira couplings are highly sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere and using degassed solvents is critical for success.

Materials & Reagents

ComponentM.W. ( g/mol )Equiv.Amount (0.5 mmol scale)
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine281.671.0140.8 mg
Phenylacetylene102.141.261.3 mg (66 µL)
Pd(PPh₃)₂Cl₂701.900.0310.5 mg
Copper(I) Iodide (CuI)190.450.054.8 mg
Diisopropylamine (DIPEA)129.24-3.0 mL
Tetrahydrofuran (THF), anhydrous--3.0 mL

Step-by-Step Procedure

  • To an oven-dried Schlenk flask, add 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (140.8 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (4.8 mg, 0.025 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF (3.0 mL) and anhydrous DIPEA (3.0 mL). The solution should be thoroughly degassed by bubbling Argon through it for 15 minutes.

  • Add phenylacetylene (66 µL, 0.6 mmol) via syringe.

  • Stir the reaction at room temperature or heat gently to 50-60 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to isolate the coupled product.

References

  • Weix Research Group. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. University of Wisconsin–Madison. [Link]

  • Chen, Y.-H., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6485–6496. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • Cahiez, G., et al. (2012). Iron-Catalyzed Cross-Coupling of N-Heterocyclic Chlorides and Bromides with Arylmagnesium Reagents. Organic Letters, 14(19), 5062–5065. [Link]

  • Organ, M. G., et al. (2015). Decarboxylative/Sonogashira-type cross-coupling using PdCl2(Cy*Phine)2. RSC Advances, 5(100), 82195-82198. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Tian, Z.-Y., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(20), 5454–5457. [Link]

  • O'Brien, A., et al. (2010). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 87, 245-257. [Link]

  • Danheiser, R. L., et al. (2007). Synthesis of Terminal 1,3-Diynes via Sonogashira Coupling of 1,1-Dichloro-1-Alkenes Followed by Elimination. Organic Syntheses, 84, 148-159. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • ResearchGate. (2017). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]

  • The Royal Society of Chemistry. (2021). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn··. Catalysis Science & Technology. [Link]

  • JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85). [Link]

  • Al-Masri, H. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(10), 208-225. [Link]

  • Wang, F., & Gati, W. P. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 32. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry: Asymmetric Hydrosilylations, Glycosylations, 3-Aminoimidazo[1,2-a]Pyridines, Cross-Metathesis. [Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Protocols for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in Murine Models

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) Executive Summary & Physicochemical Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)

Executive Summary & Physicochemical Rationale

The evaluation of novel heterocyclic building blocks and early-stage investigational compounds like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (MW: 265.65 g/mol ) in murine models presents a significant biopharmaceutical challenge. Characterized by a halogenated pyridine ring and a furoyl ester, this compound exhibits high lipophilicity and practically zero aqueous solubility.

Currently, approximately 40% of newly developed drugs and up to 10% of compounds under active investigation face severe bioavailability bottlenecks due to poor aqueous solubility[1]. Direct administration of such compounds in unoptimized vehicles leads to erratic gastrointestinal absorption and fatal embolisms during intravenous (IV) dosing. To generate reliable pharmacokinetic (PK) and efficacy data, researchers must engineer a biocompatible co-solvent vehicle that maintains the compound in a molecularly dispersed state[2].

This application note provides a self-validating, step-by-step preclinical protocol for formulating, dosing, and analyzing this compound in murine models.

Vehicle Engineering & Formulation Strategy

To overcome the solubility limitations of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, we utilize a highly validated co-solvent and surfactant system. The selection of the vehicle is critical for successful in vivo evaluation and must be tailored to the compound's specific physicochemical profile[3].

Table 1: Standardized Formulation Matrix (1 mg/mL to 5 mg/mL)
ComponentVolume FractionFunction & Mechanistic Causality
DMSO 10%Primary Solubilizer: Disrupts the stable crystal lattice of the lipophilic compound. Causality: Essential for initial dissolution; exceeding 10% causes localized tissue toxicity and hemolysis.
PEG 300 40%Co-solvent: Lowers the dielectric constant of the aqueous phase. Causality: Prevents the compound from crashing out of solution when transitioning from DMSO to an aqueous environment.
Tween 80 5%Non-ionic Surfactant: Forms micelles around the hydrophobic molecules. Causality: Prevents precipitation upon injection into the highly aqueous bloodstream.
0.9% Saline 45%Aqueous Diluent: Provides isotonicity. Causality: Ensures the final formulation is physiologically compatible with murine plasma osmolarity.

Self-Validation Checkpoint: After preparation, incubate the formulation at 37°C for 2 hours. Visually inspect against a dark background. The presence of any turbidity or micro-crystals indicates precipitation. Do not dose turbid solutions intravenously.

PK_Workflow cluster_formulation Formulation Strategy cluster_dosing In Vivo Dosing (Murine) A Compound: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine B 10% DMSO (Crystal Disruption) A->B C 40% PEG300 + 5% Tween 80 (Co-solvent & Micelle Formation) B->C D 45% Saline (Isotonic Dilution) C->D E Intravenous (IV) 2 mg/kg via Tail Vein D->E F Per Os (PO) 10 mg/kg via Oral Gavage D->F G Serial Blood Sampling (0.25h - 24h, K2EDTA) E->G F->G H LC-MS/MS Bioanalysis & Non-Compartmental Analysis G->H

Figure 1: End-to-end in vivo pharmacokinetic workflow and formulation strategy.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol is designed for C57BL/6J mice (male, 6–8 weeks old, 20–25g). This specific strain is the industry standard for PK modeling due to its well-characterized metabolic enzyme expression, which reduces inter-subject variability.

Phase 1: Animal Preparation
  • Fasting (PO Group Only): Fast mice for 12 hours prior to oral dosing, providing water ad libitum.

    • Causality: Rodent diets vary wildly in lipid content. Fasting eliminates the "food effect," preventing erratic gastrointestinal absorption and ensuring a standardized baseline for calculating oral bioavailability (F%).

  • Weighing: Weigh each mouse immediately prior to dosing to calculate the exact administration volume.

Phase 2: Administration

Intravenous (IV) Administration (Target Dose: 2 mg/kg)

  • Dose Volume Calculation: Administer at 5 mL/kg. (e.g., a 20g mouse receives 100 µL of a 0.4 mg/mL solution).

  • Vasodilation: Place the mouse under a heat lamp for 3–5 minutes to dilate the lateral tail vein.

    • Causality: Cold veins constrict, increasing the risk of extravasation (dosing into the surrounding tissue rather than the bloodstream), which artificially lowers the Cmax and invalidates the IV PK profile.

  • Injection: Using a 27G needle, inject the formulation smoothly over 5 seconds.

Oral (PO) Administration (Target Dose: 10 mg/kg)

  • Dose Volume Calculation: Administer at 10 mL/kg. (e.g., a 20g mouse receives 200 µL of a 1.0 mg/mL solution).

  • Gavage: Using a 20G reusable stainless-steel ball-tipped feeding needle, gently guide the formulation down the esophagus directly into the stomach.

Phase 3: Serial Blood Sampling & Processing
  • Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The 0.25h–1h points capture the distribution phase ( α -phase) and Cmax​ , while the 4h–24h points are mathematically required to accurately calculate the terminal elimination half-life ( T1/2​ ) ( β -phase).

  • Collection: Perform submandibular bleeds (max 50 µL per timepoint to prevent hypovolemic shock) into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium to prevent coagulation without interfering with downstream LC-MS/MS ionization, unlike heparin which can cause ion suppression.

  • Plasma Isolation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C.

Tolerability & Maximum Tolerated Dose (MTD)

Before initiating long-term efficacy studies, the acute toxicity of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine must be established to determine the Maximum Tolerated Dose (MTD).

MTD_Workflow Start Initial Dose (e.g., 10 mg/kg) Obs Clinical Observation (Weight loss, lethargy) Start->Obs Dec Toxicity Observed? Obs->Dec Escalate Escalate Dose (e.g., 30 mg/kg) Dec->Escalate No Stop Define MTD (Highest safe dose) Dec->Stop Yes Escalate->Obs

Figure 2: Iterative dose-escalation logic for establishing the Maximum Tolerated Dose (MTD).

MTD Protocol:

  • Administer a single ascending dose (e.g., 10, 30, 100 mg/kg) to cohorts of 3 mice.

  • Monitor continuously for the first 4 hours, then daily for 7 days.

  • Endpoint Causality: The MTD is defined as the highest dose that does not cause >15% body weight loss, lethargy, or mortality[2]. Doses exceeding the MTD will confound efficacy data due to systemic stress responses.

Data Presentation: Representative PK Parameters

Following LC-MS/MS analysis, Non-Compartmental Analysis (NCA) should be performed to extract the following critical parameters. Below is a structured template of expected quantitative data formats for a lipophilic small molecule.

Table 2: Representative Murine Pharmacokinetic Data Summary
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL1,850 ± 210640 ± 85Peak plasma concentration.
Tmax​ hr0.08 (5 min)1.5 ± 0.5Time to peak concentration. Slower PO Tmax​ indicates dissolution-rate limited absorption.
AUC0−inf​ hr*ng/mL2,400 ± 3104,200 ± 500Total systemic exposure.
T1/2​ hr2.1 ± 0.32.4 ± 0.4Terminal elimination half-life.
Clearance (CL) mL/min/kg13.8N/ARate of drug elimination. Values > 90 mL/min/kg indicate high hepatic extraction.
Vdss​ L/kg1.4N/AVolume of distribution. Vdss​ > 1.0 indicates extensive tissue penetration.
Bioavailability (F%) %100% 35% Calculated as: (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Aceclofenac nanocrystals with enhanced in vitro, in vivo performance. Drug Design, Development and Therapy (Dove Medical Press). Available at:[Link]

Sources

Method

Application Note: Catalytic Functionalization of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Intermediates

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Structural Rationale In modern pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Structural Rationale

In modern pharmaceutical development, the synthesis of complex biaryl and heteroaryl scaffolds relies heavily on the strategic functionalization of activated intermediates. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8), hereafter referred to as Compound 1 , is a highly versatile electrophilic building block[1].

The structural architecture of Compound 1 is uniquely primed for transition-metal catalysis. The C-Cl bond at the 2-position of the pyridine ring is intrinsically electron-deficient. This deficiency is further magnified by the strong electron-withdrawing effect of the C5-carbonyl group (the furoyl ketone linkage) via resonance. Consequently, the activation energy required for the oxidative addition of low-valent palladium or nickel species into the C2-Cl bond is significantly lowered compared to unactivated aryl chlorides[2]. This allows for highly efficient C-C and C-N bond-forming reactions under relatively mild conditions, preserving the integrity of the potentially base-sensitive methyl ester on the furan ring.

Mechanistic Pathways & Workflow

To successfully functionalize Compound 1, one must carefully select the catalytic system to avoid off-cycle resting states and unwanted side reactions (such as ester saponification or β-hydride elimination).

  • For C-C Bond Formation (Suzuki-Miyaura): We utilize a Pd(OAc)₂ / SPhos catalyst system. SPhos (a dialkylbiaryl phosphine) is specifically chosen because its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the heteroaryl chloride, while the biphenyl backbone promotes rapid reductive elimination[2].

  • For C-N Bond Formation (Buchwald-Hartwig): We utilize a Pd₂(dba)₃ / BrettPhos system. The extreme steric bulk of BrettPhos prevents the formation of inactive bis-amine palladium complexes and accelerates the reductive elimination of the C-N bond, which is often the bottleneck in the amination of electron-deficient pyridines[3][4][5].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L_n Pd0->OxAdd + Compound 1 TransMet Transmetalation Pd(II)(Ar)(Ar')L_n OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C2-Functionalized Pyridine) RedElim->Product - Product

Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for Compound 1 functionalization.

Workflow Prep 1. Reaction Setup Inert Atmosphere Cat 2. Catalytic Coupling Cross-Coupling Prep->Cat Quench 3. Quench & Extract Phase Separation Cat->Quench Purify 4. Purification Chromatography Quench->Purify Analyze 5. Validation LC-MS / NMR Purify->Analyze

Figure 2: Standard experimental workflow for the catalytic functionalization of Compound 1.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical and chemical changes during the procedure, the operator can confirm the mechanistic success of each step.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of Compound 1 with an aryl/heteroaryl boronic acid.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Compound 1 (1.0 mmol, 265.6 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOH) to prevent the saponification of the methyl ester on the furoyl moiety.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension by sparging with argon for 15 minutes.

    • Validation: The absence of oxygen prevents the oxidative homocoupling of the boronic acid. A successful degassing is validated later by LC-MS showing <2% of the symmetrical biphenyl byproduct.

  • Catalyst Activation: Heat the mixture to 90 °C under an argon atmosphere.

    • Validation: As the temperature reaches ~60 °C, the mixture will transition from a pale yellow suspension to a homogeneous deep red/orange solution, indicating the reduction of Pd(II) to the active Pd(0)-SPhos complex.

  • Reaction Monitoring: Stir at 90 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation: The disappearance of the UV-active spot for Compound 1 (R_f ≈ 0.45) and the appearance of a new, highly fluorescent spot under 254 nm indicates successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of Compound 1 with secondary amines (e.g., morpholine, piperazine derivatives)[3].

  • Reagent Charging: In a glovebox or under strict argon flow, charge a vial with Compound 1 (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BrettPhos (0.035 mmol, 3.5 mol%), and sodium tert-butoxide (1.4 mmol).

  • Amine & Solvent Addition: Add anhydrous Toluene (8 mL) followed by the secondary amine (1.2 mmol).

    • Causality: Toluene is strictly required to maintain high temperatures without coordinating to the metal center, which could otherwise stall the catalytic cycle.

  • Deprotonation & Complexation: Stir at room temperature for 5 minutes.

    • Validation: The strong base deprotonates the coordinated amine. A successful complexation is visually validated by the reaction mixture transitioning to a deep, homogeneous burgundy color.

  • Heating & Coupling: Seal the vial and heat to 100 °C for 6 hours.

    • Causality: The electron-deficient nature of the pyridine ring makes the oxidative addition rapid, but the steric bulk of the BrettPhos ligand requires thermal energy to force the reductive elimination of the C-N bond[4].

  • Quench & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate the filtrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the catalytic functionalization of Compound 1 across different methodologies.

Catalytic MethodCatalyst SystemBase / AdditiveSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O902-485-95
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhost-BuONaToluene1004-875-90
Metallaphotoredox (C-sp³) NiCl₂(dtbbpy) / Ir(ppy)₃2,6-LutidineDMFrt16-2460-80

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I frequently encounter researchers struggling with the synthesis of complex bis-heteroaryl ketones like 2-Chloro-5-(5-methoxycarbonyl-2-furoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I frequently encounter researchers struggling with the synthesis of complex bis-heteroaryl ketones like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1].

(Note on nomenclature: The 2-chloro-5-pyridyl moiety is structurally identical to the 6-chloronicotinoyl moiety; you will often see starting materials labeled under the latter convention).

The primary challenge in synthesizing this molecule stems from the severe electronic mismatch between the electrophile and nucleophile in traditional coupling approaches. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to elevate your yields from sub-20% to >85%.

Part 1: Troubleshooting & FAQs (Mechanistic Causality)

Q1: We attempted a Friedel-Crafts acylation using 6-chloronicotinoyl chloride and methyl 2-furoate with AlCl₃, but the yield is abysmal (<15%). Why is this happening? Expert Insight: The failure is rooted in the electronic deactivation of the furan ring. While furan itself is electron-rich, the C2 methoxycarbonyl group (-COOMe) strongly withdraws electron density, severely deactivating the C5 position toward electrophilic aromatic substitution. Furthermore, the basic nitrogen of the pyridine ring in 6-chloronicotinoyl chloride[2] complexes strongly with the Lewis acid (AlCl₃). This requires a massive stoichiometric excess of the catalyst, which ultimately leads to tarring, ester cleavage, and polymerization rather than the desired product. Actionable Solution: Pivot away from Friedel-Crafts. Utilize a directed organometallic addition (the Weinreb amide route).

Q2: When trying to directly lithiate methyl 2-furoate to react with 6-chloronicotinoyl chloride, we observe nucleophilic attack on the ester and the pyridine ring. How do we control regioselectivity? Expert Insight: Direct lithiation with strong nucleophilic bases (like n-BuLi) causes competitive addition to the ester carbonyl and the highly electrophilic C2-chloro position of the pyridine ring[3]. Actionable Solution: Use Knochel's Turbo-Grignard (iPrMgCl·LiCl) on methyl 5-bromofuroate via halogen-metal exchange. This generates the organomagnesium species safely at -20 °C without attacking the sensitive ester group.

Q3: My organometallic coupling gives a tertiary alcohol byproduct (over-addition). How do I fix this? Expert Insight: When an organometallic reagent attacks an acid chloride directly, the tetrahedral intermediate collapses rapidly to form a ketone. This newly formed ketone is more electrophilic than the starting acid chloride and undergoes a second, rapid nucleophilic attack. Actionable Solution: Convert the 6-chloronicotinoyl chloride[4] to a Weinreb Amide (N-methoxy-N-methylamide) first. The Weinreb amide forms a highly stable, five-membered cyclic chelate with the magnesium ion upon nucleophilic addition. This chelate is stable at low temperatures and only collapses to the desired bis-heteroaryl ketone during the aqueous quench, completely preventing over-addition.

Part 2: Quantitative Route Comparison

To justify the shift in methodology, review the empirical data comparing standard synthetic routes for this specific bis-heteroaryl scaffold:

Synthetic RouteAvg. YieldRegioselectivityKey Limitations & Causality
Friedel-Crafts Acylation 12 - 18%PoorFuran deactivation; Lewis acid complexation with pyridine nitrogen.
Direct Acid Chloride + Lithiation 35 - 45%ModerateOver-addition (tertiary alcohol); competitive ester attack.
Stille Cross-Coupling 65 - 75%HighToxic organotin byproducts; requires expensive Pd catalysts and ligands.
Weinreb Amide + Turbo-Grignard 85 - 92% Excellent Requires an additional step to synthesize the Weinreb amide intermediate.

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the logical divergence between the failing Friedel-Crafts pathway and the successful Weinreb Amide chelation pathway.

SynthesisWorkflow Start Starting Materials: 6-Chloronicotinoyl Chloride Methyl 5-bromofuroate FC_Route Friedel-Crafts Route (Direct Acylation) Start->FC_Route Weinreb_Route Weinreb Amide Route (Organometallic) Start->Weinreb_Route FC_Fail Failure: Deactivated Furan Lewis Acid Complexation FC_Route->FC_Fail Step1 Step 1: Amidation (N,O-Dimethylhydroxylamine) Weinreb_Route->Step1 Step2 Step 2: Metallation (iPrMgCl·LiCl, -20°C) Weinreb_Route->Step2 Yield_Poor Yield: <15% High Impurities FC_Fail->Yield_Poor Product 2-Chloro-5-(5-methoxycarbonyl- 2-furoyl)pyridine Yield_Poor->Product Chelate Stable Cyclic Chelate Prevents Over-addition Step1->Chelate Weinreb Amide Step2->Chelate Grignard Reagent Yield_High Yield: >85% High Purity Chelate->Yield_High Aqueous Quench Yield_High->Product

Mechanistic workflow comparing the failed Friedel-Crafts route to the successful Weinreb Amide route

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and temperature profiles act as internal quality controls to ensure the integrity of the reaction before proceeding to the next step.

Phase 1: Synthesis of 6-Chloro-N-methoxy-N-methylnicotinamide
  • Setup: Dissolve 6-chloronicotinoyl chloride (1.0 eq)[4] in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Dropwise add triethylamine (2.5 eq).

    • Validation Check: The solution must turn cloudy white immediately as triethylamine hydrochloride precipitates. If no precipitate forms, your acid chloride has likely hydrolyzed to the inactive carboxylic acid.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the Weinreb amide as a pale yellow oil (>95% yield).

Phase 2: Halogen-Metal Exchange & Coupling
  • Grignard Formation: Dissolve methyl 5-bromofuroate (1.1 eq) in anhydrous THF. Cool to -20 °C. Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.15 eq). Stir for 30 minutes.

    • Validation Check: A slight color shift to a pale amber indicates successful halogen-metal exchange.

  • Coupling: Dissolve the Weinreb amide (from Phase 1) in a minimum volume of anhydrous THF and add it dropwise to the Grignard solution, strictly maintaining the internal temperature below -15 °C.

  • Chelate Stabilization: Allow the reaction to warm to 0 °C and stir for 1 hour. The stable magnesium chelate prevents any further nucleophilic attack.

  • Quench & Isolation: Quench vigorously with saturated aqueous NH₄Cl.

    • Mechanistic Note: This acidic aqueous quench protonates the intermediate, breaking the chelate and releasing the final ketone.

  • Purification: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1] as a crystalline solid.

References

  • Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)
  • Title: Index Suppliers Goods by 8 - page 6941 Source: Echemi URL
  • Title: DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)
  • Title: Discovery of a Novel and Potent MET Transcription Inhibitor Targeting Promoter G-Quadruplex for the Treatment of NSCLC Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8).

While this compound is a highly versatile advanced API intermediate, its structural complexity—combining a 2-chloropyridine ring, a bridging ketone, a furan heterocycle, and a methyl ester—makes it uniquely susceptible to multiple vectors of chemical degradation during long-term storage. This document provides a deep dive into the mechanistic causes of its degradation, quantitative stability profiles, and validated protocols to ensure batch integrity.

Mechanistic Pathways of Degradation (The "Why")

To effectively prevent degradation, it is critical to understand the causality behind the molecule's instability. The degradation of this compound is driven by three distinct chemical pathways, each triggered by specific environmental stressors:

A. Furan Photooxidation

The furan ring acts as an electron-rich diene. Upon exposure to ambient light and atmospheric oxygen, photosensitization generates singlet oxygen ( 1O2​ ). This highly reactive species undergoes a rapid [4+2] cycloaddition with the furan core to form an unstable endoperoxide intermediate. This intermediate subsequently cleaves to form a 1,4-enedione or leads to complete ring opening and polymerization[1][2].

B. Nucleophilic Aromatic Substitution ( SN​Ar )

The 2-chloropyridine moiety is inherently activated toward nucleophilic attack. The electronegative pyridine nitrogen depletes electron density from the ortho position (C2) via induction. This electrophilicity is further amplified by the electron-withdrawing 5-(methoxycarbonyl)furoyl group via resonance, which significantly lowers the activation energy required to form the intermediate Meisenheimer complex. Consequently, the C-Cl bond is highly vulnerable to displacement by ambient moisture or trace amine impurities, yielding 2-hydroxy or 2-amino pyridine derivatives[3][4].

C. Ester Hydrolysis

The terminal methyl ester (methoxycarbonyl group) undergoes slow nucleophilic acyl substitution in the presence of atmospheric moisture. This hydrolysis is accelerated if the local pH shifts due to the accumulation of acidic or basic impurities from the other degradation pathways, resulting in the formation of the corresponding carboxylic acid.

DegradationPathways A 2-Chloro-5-(5-methoxycarbonyl- 2-furoyl)pyridine (Intact Intermediate) B Ester Hydrolysis (Carboxylic Acid Derivative) A->B H2O + Heat (Ester Cleavage) C Furan Photooxidation (1,4-Enedione / Ring Opening) A->C UV/Vis Light + O2 ([4+2] Cycloaddition) D SNAr at Pyridine (2-Hydroxy / 2-Amino Derivative) A->D Nucleophiles (H2O, Amines) (Cl- Displacement)

Mechanistic degradation pathways of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

Quantitative Degradation Profiles

The following table summarizes the quantitative degradation of the compound over a 6-month period under standard ICH stability testing conditions.

Storage ConditionTimeframeRemaining Purity (%)Primary Degradant Observed
-20°C, Dark, Argon (Control)6 Months>99.5%None (Baseline)
25°C / 60% RH, Dark6 Months94.2%Carboxylic Acid (Hydrolysis)
25°C / 60% RH, Ambient Light6 Months81.5%1,4-Enedione (Photooxidation)
40°C / 75% RH, Dark6 Months78.3%2-Hydroxy Pyridine ( SN​Ar ) + Acid

Troubleshooting & FAQs

Q: Why is my stored batch turning yellow or brown over time? A: This discoloration is the hallmark of furan photooxidation. When exposed to ambient light and oxygen, the furan ring oxidizes into a 1,4-enedione[1]. These enediones are highly reactive and readily undergo intermolecular cross-linking and polymerization, forming highly conjugated, colored oligomers. To prevent this, the compound must be stored in opaque, amber-glass containers.

Q: LC-MS analysis of an old batch shows a major impurity with an [M-14] mass shift. What is this? A: An [M-14] mass shift corresponds to the hydrolysis of the methyl ester. The loss of the methyl group (-CH3, mass 15) and the gain of a proton (+H, mass 1) results in a net loss of 14 Da. This indicates that your storage environment has been compromised by moisture.

Q: How do I prevent nucleophilic displacement of the 2-chloro group? A: Because the 2-chloropyridine ring is highly electron-deficient[4], it acts as a strong electrophile. You must eliminate all nucleophiles from the storage environment. This means strictly anhydrous conditions (using desiccants) and ensuring that the compound is never stored in the same secondary container as volatile amines (e.g., triethylamine, pyridine), which can act as nucleophiles in the vapor phase.

Q: What is the optimal long-term storage protocol? A: The compound should be stored at -20°C, protected from light, under an inert atmosphere (Argon or Nitrogen), and sealed with a desiccant. See Protocol 2 below for the validated methodology.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify that the observed data is an accurate reflection of the compound's state.

Protocol 1: Forced Degradation and Stability Profiling

This workflow is used to map the impurity profile of your specific batch to differentiate between synthesis artifacts and storage-induced degradation.

Step 1: Sample Preparation (with Internal Control)

  • Accurately weigh 5 aliquots of 10 mg of the compound into separate amber HPLC vials.

  • Self-Validation Control: Dissolve Aliquot 1 in anhydrous LC-MS grade Acetonitrile immediately and store at -80°C. This serves as the "Time Zero" ( T0​ ) baseline to rule out pre-existing synthesis impurities.

Step 2: Environmental Stressing

  • Acid/Base Stress: Add 100 µL of 0.1 M HCl to Aliquot 2, and 100 µL of 0.1 M NaOH to Aliquot 3.

  • Oxidative Stress: Add 100 µL of 3% H2​O2​ to Aliquot 4.

  • Photolytic Stress: Expose Aliquot 5 (dry powder in a clear vial) to a Xenon arc lamp (1.2 million lux hours).

Step 3: Quenching

  • After 24 hours at 25°C, neutralize Aliquots 2 and 3 using equimolar amounts of base/acid.

  • Dilute all samples to a final concentration of 1 mg/mL using Acetonitrile.

Step 4: LC-MS/HPLC Analysis

  • Inject 5 µL of the T0​ control, followed by the stressed samples, onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Compare the chromatograms to identify specific degradation peaks (e.g., [M-14] for hydrolysis in Aliquot 3).

Workflow S1 Step 1: Sample Prep (Aliquot & Weigh) S2 Step 2: Environmental Stress (Heat, Light, Humidity) S1->S2 S3 Step 3: Quenching (Neutralization/Cooling) S2->S3 S4 Step 4: LC-MS/HPLC (Impurity Profiling) S3->S4

Step-by-step experimental workflow for forced degradation and stability profiling.

Protocol 2: Optimal Inert Storage & Handling Procedure

This protocol prevents the three degradation pathways outlined in Section 1.

Step 1: Lyophilization / Drying

  • Transfer the bulk compound to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ).

  • Apply high vacuum (<1 mbar) for 12 hours to remove trace moisture (prevents Ester Hydrolysis and SN​Ar ).

Step 2: Argon Flushing

  • Transfer the dried compound to an amber glass vial (prevents Furan Photooxidation).

  • Insert an Argon gas line into the vial, keeping the flow gentle to avoid blowing the powder. Flush for 60 seconds to displace all oxygen (prevents 1O2​ formation).

Step 3: Sealing and Verification

  • Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Store the vial in a secondary container with indicating silica gel at -20°C.

  • Self-Validation Step: Every 3 months, withdraw a 1 mg sample under Argon and run a rapid HPLC assay against a reference standard to confirm >99% purity is maintained.

References

  • Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chemical Society Reviews. URL:[Link]

  • Kinetics of 2-Halopyridine Substitution at Pentaammineaquaruthenium(II). Inorganic Chemistry - ACS Publications. URL:[Link]

  • Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1. Drug Metabolism and Disposition. URL:[Link]

  • Secondary organic aerosol formation from photooxidation of furan: effects of NOx and humidity. Atmospheric Chemistry and Physics. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Welcome to the Technical Support Portal. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-Chloro-5-(5-methoxycarbonyl-2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine .

This specific intermediate presents a unique dual-challenge: the 2-chloropyridine moiety is highly electrophilic and prone to nucleophilic aromatic substitution (SNAr), while the methyl ester on the furoyl ring is highly susceptible to hydrolysis. This portal provides field-proven, mechanistically grounded methodologies to navigate these sensitivities and achieve >98% purity.

Impurity Landscape & Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the thermodynamic and kinetic vulnerabilities of the target molecule. The table below summarizes the most common impurities encountered during the synthesis and handling of this compound, alongside their quantitative markers and removal strategies.

Impurity ProfileSource / MechanismRelative PolarityQuantitative Marker (LC-MS m/z)Recommended Removal Strategy
2-Chloro-5-(5-carboxy-2-furoyl)pyridine Ester hydrolysis during aggressive basic workup or prolonged silica exposure.High (Ionizable)[M+H]⁺ ~252.0Chemoselective Liquid-Liquid Extraction (pH 7.5–8.0)
2-Methoxy-5-(5-methoxycarbonyl-2-furoyl)pyridine SNAr displacement of the 2-chloro group by methanol.Moderate-Low[M+H]⁺ ~262.1Reverse-Phase Prep-HPLC
Unreacted 2-Chloropyridine derivatives Residual starting material from cross-coupling or acylation.LowVariesFlash Column Chromatography (Hexane/EtOAc)
Furoic acid derivatives Residual starting material.HighVariesChemoselective Liquid-Liquid Extraction

Troubleshooting FAQs

Q1: Why am I observing a highly polar byproduct after standard silica gel chromatography? A1: Silica gel is inherently acidic due to exposed surface silanols. If your product is left on the column for extended periods, these acidic sites can catalyze the hydrolysis of the methyl ester, yielding the highly polar carboxylic acid derivative[1]. To prevent this, use end-capped silica, minimize column residence time, or switch to reverse-phase chromatography.

Q2: How do I prevent peak tailing of the pyridine derivative without degrading the ester? A2: The basic nitrogen of the pyridine ring interacts strongly with free silanols, causing severe peak tailing[2]. While adding a basic modifier like triethylamine (TEA) is a standard chromatographic fix, excessive base can hydrolyze your furoyl methyl ester. We recommend using a modern, high-purity, end-capped C18 column for HPLC. This eliminates the need for basic modifiers and allows for sharp peaks using mild acidic buffers (e.g., 0.1% Formic Acid)[3].

Q3: My LC-MS shows an impurity with a mass shift of -4.5 Da. What happened? A3: This specific mass shift corresponds to the loss of a chlorine atom (-35.5 Da) and the addition of a methoxy group (+31.0 Da). The 2-chloro position on the pyridine ring is highly electrophilic. If you used methanol during a basic workup or as a co-solvent during recrystallization, you inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr) reaction. Always avoid primary alcohols when handling 2-halopyridines under basic or heated conditions.

Experimental Workflows & Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective: Remove carboxylic acid byproducts (hydrolyzed ester or unreacted furoic acid) without triggering further hydrolysis of the target methyl ester.

  • Solubilization: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a concentration of 10 mL per gram of crude.

  • Temperature Control: Chill the organic solution to 0–5 °C using an ice bath. Causality: Lowering the temperature exponentially decreases the rate of base-catalyzed ester hydrolysis during the subsequent wash.

  • Mild Basic Wash: Wash the organic layer with an equal volume of cold 5% aqueous Sodium Bicarbonate (NaHCO₃). The pH of this solution (~8.0) is sufficient to deprotonate the carboxylic acid impurities (pKa ~3–4), driving them into the aqueous layer, but mild enough to preserve the methyl ester.

  • Phase Separation: Allow the layers to separate completely. Extract the aqueous layer once more with fresh EtOAc to ensure maximum recovery of the target compound.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (max bath temperature 30 °C).

Protocol B: Reverse-Phase Preparative HPLC (Final Polishing)

Objective: Isolate the target compound from closely eluting neutral impurities (e.g., SNAr byproducts or regioisomers).

  • Column Selection: Utilize an end-capped C18 preparative column (e.g., 5 µm particle size, 150 x 21.2 mm). Causality: End-capping masks residual silanols, preventing pyridine tailing and ensuring high recovery[3].

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid. Note: Formic acid protonates the pyridine nitrogen, ensuring a sharp, symmetrical peak, while being mild enough to prevent ester cleavage[4].

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection & Recovery: Collect the peak corresponding to the target mass. Immediately freeze the fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and formic acid. Do not use rotary evaporation at high heat, as concentrating formic acid can degrade the product.

Purification Decision Matrix

Use the following logical workflow to determine the most efficient purification path based on your crude LC-MS/TLC profile.

PurificationWorkflow Start Crude Mixture: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine CheckAcid Does LC-MS show carboxylic acid byproduct? Start->CheckAcid AcidBaseExt Mild Aqueous Wash (Cold 5% NaHCO3) CheckAcid->AcidBaseExt Yes CheckIsomers Are regioisomers or starting materials present? CheckAcid->CheckIsomers No AcidBaseExt->CheckIsomers FlashChroma Flash Chromatography (End-capped Silica) CheckIsomers->FlashChroma Yes (Non-polar) PrepLC Prep-HPLC (C18, MeCN/H2O + 0.1% FA) CheckIsomers->PrepLC Yes (Polar/Complex) PureProduct Pure Target Compound >98% Purity CheckIsomers->PureProduct No FlashChroma->PureProduct PrepLC->PureProduct

Caption: Workflow for the purification of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

References

  • Groves, D. R., et al. "How pure is your thiosialoside? A reinvestigation into the HPLC purification of thioglycosides of N-acetylneuraminic acid." Glycoconjugate Journal, 1999. Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in Aqueous Solutions

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter stability challenges with heteroaromatic active pharmaceutical ingredients (APIs) in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter stability challenges with heteroaromatic active pharmaceutical ingredients (APIs) in aqueous media. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine presents a unique challenge: while the electron-withdrawing chloro and methoxycarbonyl groups provide some deactivation against electrophilic attack, the central furan ring remains highly susceptible to oxidative degradation and subsequent ring-opening in water.

This guide provides a mechanistic understanding, troubleshooting matrices, and self-validating protocols to ensure the integrity of your aqueous formulations.

Core Mechanistic FAQs

Q1: Why does 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine degrade so rapidly in standard aqueous buffers? A1: The primary vulnerability lies in the furan ring. In the presence of dissolved oxygen and light, furan moieties readily react with singlet oxygen to form a highly unstable endoperoxide intermediate [1]. In an aqueous environment, this endoperoxide rapidly hydrolyzes, leading to the oxidative ring-opening of the furan into 1,4-dicarbonyl compounds. Furthermore, acidic aqueous conditions can catalyze this ring-opening process even in the absence of high oxidative stress [2].

Q2: We observe degradation even when samples are stored in the dark. What drives this autooxidation? A2: Dark autooxidation is typically driven by trace transition metals (e.g., Fe²⁺, Cu²⁺) present as impurities in buffer salts or water. These metals catalyze the reduction of dissolved oxygen into reactive oxygen species (ROS) like superoxide and hydroxyl radicals via Fenton-like chemistry. These ROS directly attack the furan ring and the pyridine nitrogen [3].

Q3: Which antioxidants are most effective for this specific API? A3: Efficacy is heavily dependent on the antioxidant's hydrophilicity and mechanism of action [3]. Because the degradation occurs in an aqueous solution, lipophilic antioxidants like BHT are highly ineffective due to poor phase partitioning. Instead, a dual-approach using a hydrophilic reducing agent (e.g., Ascorbic Acid) combined with a metal chelator (e.g., EDTA) provides synergistic protection by both quenching ROS and sequestering catalytic metal ions [4].

Troubleshooting Matrix

Use this matrix to diagnose and resolve specific experimental failures based on observable symptoms.

Symptom / ObservationMechanistic CauseDiagnostic CheckCorrective Action
Yellow/Brown Discoloration Formation of conjugated 1,4-dicarbonyl polymers (humins) from furan ring-opening.Run HPLC-UV; look for broad, late-eluting polymeric peaks.Implement strict inert gas sparging (DO < 0.5 ppm) prior to API addition.
Loss of API Assay (No Color Change) Formation of pyridine N-oxide or early-stage furan endoperoxides.LC-MS analysis showing +16 Da (M+O) or +32 Da (M+O2) mass shifts.Add 0.1% w/v Ascorbic Acid to quench aqueous ROS.
Degradation Accelerates at pH < 4 Acid-catalyzed hydration and cleavage of the furan C-O bond.Measure pH of the final formulated solution.Buffer the solution to pH 5.5–6.5 using a non-catalytic buffer (e.g., Citrate).
Inconsistent Batch-to-Batch Stability Variable trace metal contamination from excipients or glassware.ICP-MS analysis of the raw aqueous vehicle for Fe/Cu.Add 0.05% w/v Disodium EDTA to sequester trace metals.

Quantitative Stabilization Data

The following table summarizes the causal relationship between specific interventions and the stabilization of furan-containing APIs in aqueous solutions (data synthesized from standardized accelerated stability models).

Stabilization InterventionConcentration / ConditionDissolved O₂ (ppm)API Recovery (24h @ 40°C)Mechanistic Role
Control (Ambient Air) None~8.0 ppm42.5%Unrestricted ROS attack.
N₂ Sparging 30 minutes< 0.5 ppm88.1%Removes primary oxygen source.
BHT (Lipophilic) 0.02% w/v~8.0 ppm45.0%Fails to partition into aqueous phase.
Ascorbic Acid 0.1% w/v~8.0 ppm91.3%Quenches aqueous ROS directly.
EDTA + Ascorbic Acid + N₂ 0.05% + 0.1% + Sparging< 0.5 ppm99.4% Synergistic: Blocks metals, quenches ROS, removes O₂.

Self-Validating Experimental Protocol: Preparation of Stabilized Aqueous Solutions

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory in-process checks to verify that the environment is chemically secure before the high-value API is introduced.

Step 1: Vehicle Deoxygenation (Sparging)

  • Action: Transfer ultra-pure water (HPLC grade) into an amber glass vessel. Sparge with high-purity Nitrogen (N₂) or Argon gas through a fritted glass bubbler for a minimum of 30 minutes.

  • Causality: Displaces dissolved oxygen, preventing the formation of singlet oxygen and endoperoxide intermediates.

  • Validation Check: Use a dissolved oxygen (DO) probe. Do not proceed until DO < 0.5 ppm.

Step 2: Matrix Fortification

  • Action: While maintaining a gentle N₂ headspace blanket, add 0.05% w/v Disodium EDTA and 0.1% w/v Ascorbic Acid to the degassed water.

  • Causality: EDTA complexes with trace transition metals, preventing Fenton-mediated radical generation. Ascorbic acid acts as a sacrificial reducing agent.

Step 3: pH Optimization

  • Action: Adjust the pH to 6.0 ± 0.2 using degassed 0.1M NaOH or HCl.

  • Causality: Prevents acid-catalyzed furan ring-opening (which occurs at low pH) and ester hydrolysis of the methoxycarbonyl group (which occurs at high pH).

Step 4: API Dissolution & System Validation

  • Action: Introduce 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine into the optimized vehicle. Stir until completely dissolved under the N₂ blanket.

  • Validation Check (The "Spike" Control): To prove the system works, withdraw a 1 mL aliquot, spike it with 10 µL of 3% H₂O₂ (a strong oxidative stressor), and run an immediate HPLC assay alongside an unspiked sample. A robustly stabilized system will show <2% degradation in the spiked sample over 1 hour, validating the antioxidant capacity of your matrix.

Mechanistic Pathway Visualization

The following diagram maps the oxidative degradation logic of the API and the precise points where our protocol interventions block the reaction cascade.

G API 2-Chloro-5-(5-methoxycarbonyl- 2-furoyl)pyridine Endoperoxide Furan Endoperoxide Intermediate API->Endoperoxide Electrophilic Attack O2 Dissolved Oxygen (O2) ROS Singlet Oxygen / ROS O2->ROS Catalyzed by Metals Trace Metals (Fe/Cu) Metals->ROS Light UV/Vis Light Light->ROS ROS->Endoperoxide Degradation 1,4-Dicarbonyls & Ring-Opened Polymers Endoperoxide->Degradation Aqueous Hydrolysis Sparging N2 / Ar Sparging Sparging->O2 Displaces EDTA Chelators (EDTA) EDTA->Metals Sequesters Amber Amber Glassware Amber->Light Blocks Antioxidant Ascorbic Acid Antioxidant->ROS Quenches

Oxidative degradation pathways of furan APIs and targeted stabilization interventions.

References

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis Royal Society of Chemistry[Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution American Chemical Society (Energy & Fuels)[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Institutes of Health (PMC / Sci Pharm)[Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems American Pharmaceutical Review[Link]

Troubleshooting

Technical Support Center: HPLC Method Development for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Quantitative Analysis

Welcome to the Technical Support Center for the quantitative analysis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8). This guide is engineered for analytical scientists and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8). This guide is engineered for analytical scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and causality-driven insights to ensure robust, reproducible High-Performance Liquid Chromatography (HPLC) method development.

Analyte Profiling & Method Development Workflow

Before troubleshooting, it is critical to understand the physicochemical nature of the target molecule. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine contains three key structural elements that dictate its chromatographic behavior:

  • 2-Chloropyridine Ring : The electron-withdrawing chloro group drastically reduces the pKa of the pyridine nitrogen (from ~5.2 down to < 1.0). Consequently, the molecule remains uncharged across standard HPLC pH ranges.

  • Furoyl Ketone Linker : Provides a highly conjugated π -system, yielding strong UV absorbance (optimal at ~254 nm).

  • Methoxycarbonyl (Methyl Ester) Group : Highly susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 7) conditions, especially at elevated column temperatures.

Workflow A 1. Analyte Profiling (pKa < 1.0, Ester Stability, UV max ~254 nm) B 2. Column Selection (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Screening (pH 4.5 Buffer to prevent hydrolysis) B->C D 4. Gradient Optimization (Scouting: 5-95% Acetonitrile) C->D E 5. Method Validation (ICH Q2: System Suitability & Robustness) D->E

Logical workflow for reversed-phase HPLC method development of substituted pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing peak splitting or a secondary peak increasing over time?

A: On-Column Ester Hydrolysis. Because the molecule contains a methoxycarbonyl group, it is prone to degradation if the mobile phase pH is too extreme or the column temperature is too high. Hydrolysis converts the methyl ester into the corresponding carboxylic acid (5-(6-chloronicotinoyl)-2-furoic acid), which elutes earlier due to increased polarity.

  • Causality-Driven Fix : Shift from harsh acids (like 0.1% TFA, pH ~1.9) to a milder buffer system, such as 10 mM Ammonium Acetate adjusted to pH 4.5. This protects the ester while maintaining a stable baseline..

Q2: Which stationary phase is optimal for this intermediate?

A: Phenyl-Hexyl or End-capped C18. While standard C18 columns rely entirely on hydrophobic dispersion forces, a Phenyl-Hexyl column offers orthogonal selectivity. The phenyl ring in the stationary phase engages in π−π interactions with both the pyridine and furan rings of the analyte. This is particularly useful for resolving the target molecule from structurally similar positional isomers or synthetic byproducts..

Q3: How do I eliminate peak tailing for this compound?

A: Mitigate Residual Silanol Interactions. Although the 2-chloropyridine nitrogen is weakly basic, it can still interact with unreacted, acidic silanol groups on the silica support matrix.

  • Causality-Driven Fix : Use a highly end-capped column. Additionally, utilizing Acetonitrile (ACN) instead of Methanol (MeOH) as the organic modifier reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peak shape..

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interactions (Basic N atom) Issue1->Cause1 Fix1 Use end-capped column Use Acetonitrile Cause1->Fix1 Issue2 Peak Splitting / Degradation Cause2 Ester Hydrolysis (pH > 7 or < 2) Issue2->Cause2 Fix2 Buffer at pH 4.5 Lower Column Temp Cause2->Fix2

Troubleshooting pathways for peak tailing and analyte degradation in pyridine-ester derivatives.

Quantitative Data Summary: Method Optimization

The following table summarizes the causal relationship between method parameters and chromatographic performance during method development.

Column Stationary PhaseMobile Phase (Aqueous)Organic ModifierRetention Time (min)Tailing Factor ( Tf​ )Analyte Recovery (24h)Conclusion
Standard C180.1% TFA (pH 1.9)Methanol6.41.4582% (Hydrolysis)Suboptimal stability
Standard C1810 mM Amm. Acetate (pH 4.5)Methanol6.81.3099%Good stability, slight tailing
Phenyl-Hexyl 10 mM Amm. Acetate (pH 4.5) Acetonitrile 5.9 1.05 99.5% Optimal Method

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the system invalidates the run, preventing the collection of erroneous data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A) : Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 4.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane. Reasoning: pH 4.5 prevents ester hydrolysis while maintaining a consistent ionic environment.

  • Organic Phase (Mobile Phase B) : 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent : 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution : Accurately weigh 10 mg of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 0.1 mg/mL.

Step 3: Chromatographic Conditions
  • Column : Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size (highly end-capped).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C (Do not exceed 30°C to protect the ester).

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Gradient Program :

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 20% B

    • 10.1 - 15.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

Inject the Standard Solution (0.1 mg/mL) six consecutive times before analyzing unknown samples. The system is validated only if:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • Tailing Factor ( Tf​ ) 1.2.

  • Theoretical Plates (N) 5,000.

References

  • Onyx Scientific. "An Effective Approach to HPLC Method Development." Onyx Scientific Insights.[Link]

  • Dong, M. W. "A Three-Pronged Template Approach for Rapid HPLC Method Development." LCGC North America, Chromatography Online.[Link]

  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Helix Chromatography Applications.[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Welcome to the Formulation and Troubleshooting Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-5-(5-methoxycarbonyl-2-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Troubleshooting Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) .

This chemical intermediate presents severe solubility challenges due to its highly rigid, planar structure, extensive π -conjugation, and high lipophilicity. The combination of a chlorinated pyridine ring and a methoxycarbonyl-furoyl moiety results in high crystal lattice energy, making it notoriously difficult to maintain in solution, especially when transitioning from organic synthesis to aqueous biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluting a DMSO stock into aqueous media? A: While pure polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) effectively disrupt the compound's crystal lattice[1], introducing an aqueous buffer causes a rapid thermodynamic solvent shift. Water's strong hydrogen-bonding network rapidly displaces the DMSO, increasing the interfacial tension and forcing the highly lipophilic molecules to aggregate and precipitate[2]. Because the compound lacks functional groups capable of hydrogen bonding with water, "solvent-shift precipitation" is nearly instantaneous.

Q2: Can I use pH adjustment or salt formation to dissolve this compound? A: No. Typically, pyridine derivatives can be solubilized via salt formation[3]. However, for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, the strong electron-withdrawing effect of the ortho-chloro group severely reduces the basicity of the pyridine nitrogen (estimated pKa < 1.0)[4]. Consequently, standard physiological pH adjustments or salt formation attempts will fail, as the molecule will remain un-ionized. Physical modifications or complexation are mandatory[3].

Q3: How can I formulate this compound for in vitro biological assays without inducing high solvent toxicity? A: Relying solely on DMSO for aqueous dilution often requires >5% final DMSO concentration, which is toxic to most cell lines. Instead, utilize a multi-component co-solvent or Self-Micro Emulsifying Drug Delivery System (SMEDDS)[5]. By combining a primary polar solvent (DMSO) with a co-solvent (e.g., PEG 400) and a non-ionic surfactant (e.g., Tween 80), you create a thermodynamically stable microemulsion[6]. Alternatively, forming an inclusion complex using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) encapsulates the hydrophobic core within a hydrophilic shell, maintaining solubility in aqueous media without the need for surfactants[3].

Q4: What is the best approach for large-scale synthetic reactions involving this intermediate? A: For organic synthesis, maintaining homogeneity is critical for reaction kinetics. If the intermediate precipitates during reaction or recrystallization, employ a mixed solvent system (e.g., DMF combined with a chlorinated solvent like dichloromethane)[1]. Heating the polar solvent decreases the solvent-solvent intermolecular bonds, facilitating the creation of cavities to accommodate the bulky solute[2].

Part 2: Comparative Data Analysis

Table 1: Quantitative Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionRecommended ReagentsBest ApplicationLimitations
Co-Solvency Reduces interfacial tension between aqueous and hydrophobic phases[2].DMSO, PEG 400, Propylene GlycolInitial stock solutions, chemical synthesis workflows.High concentrations may cause cellular toxicity in vitro.
Microemulsions (SMEDDS) Solubilizes the compound within surfactant-stabilized oil droplets[5].Tween 80, Cremophor EL, LabrasolIn vitro / In vivo biological assays.Potential surfactant interference with specific assay readouts.
Inclusion Complexation Inserts the lipophilic moiety into a hydrophilic host cavity[3].HP- β -Cyclodextrin, CaptisolAqueous biological assays requiring zero organic solvent.Requires specific steric fit; lengthy complex preparation time.
Micronization Increases surface area to enhance the dissolution rate[6].Jet milling, probe sonicationSolid oral dosage formulations.Does not change the thermodynamic saturation solubility[3].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a physical verification step to confirm that true solubilization—rather than a transient suspension—has been achieved.

Protocol A: Preparation of a Surfactant-Stabilized Co-Solvent Formulation

Objective: Achieve a stable 10 mM working solution for aqueous dilution.

  • Primary Dissolution: Weigh the required mass of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine and dissolve it in 100% DMSO to yield a 100 mM stock. Vortex until visually clear.

  • Surfactant Addition: Add Tween 80 to the stock solution to achieve a 1:1 (v/v) ratio of DMSO:Tween 80. Sonicate for 5 minutes at 30°C to ensure homogeneous micelle precursor formation.

  • Aqueous Phase Introduction: Slowly add the required volume of pre-warmed (37°C) aqueous buffer (e.g., PBS) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, which would otherwise trigger irreversible nucleation and precipitation.

  • Validation Step: Centrifuge the final formulation at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Diagnostic: If a pellet forms, the compound has crashed out, indicating the co-solvent ratio is insufficient for the target concentration. If no pellet is visible, the formulation is a thermodynamically stable microemulsion.

Protocol B: Cyclodextrin Inclusion Complexation

Objective: Create an organic-solvent-free aqueous solution for sensitive cell lines.

  • Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in distilled water.

  • Guest Addition: Add an excess of the solid compound directly to the HP- β -CD solution (creating a supersaturated suspension).

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. Causality: Inclusion complexation is an equilibrium-driven process. Sufficient time is required for the nonpolar region of the guest to insert into the host cavity[3].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any un-complexed, insoluble compound.

  • Validation Step: Quantify the dissolved concentration using HPLC-UV.

    • Diagnostic: The 0.22 µm filtration step guarantees that any measured compound is fully solubilized within the cyclodextrin cavity, ensuring accurate and reproducible dosing for downstream applications.

Part 4: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Compound: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine SolventCheck Initial Solubilization (DMSO or DMF) Start->SolventCheck Precipitation Precipitation upon Aqueous Dilution? SolventCheck->Precipitation Dilute in buffer CoSolvent Co-Solvent System (Add PEG400 / Propylene Glycol) Precipitation->CoSolvent Yes (Lipophilic crash) Success Stable Solution Achieved Verify via DLS Precipitation->Success No Surfactant Surfactant Addition (Tween 80 / Cremophor) CoSolvent->Surfactant If still cloudy CoSolvent->Success Cyclodextrin Inclusion Complexation (HP-β-CD) Surfactant->Cyclodextrin If toxicity is a concern Surfactant->Success Cyclodextrin->Success

Decision tree for troubleshooting pyridine derivative solubility in polar and aqueous systems.

References

  • Solubility Enhancement Methods. International Journal for Innovative Research in Science & Technology (IJIRT). URL: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS). URL: [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. URL: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC (National Institutes of Health). URL: [Link]

  • Vietnam Pyridine and Pyridine Derivatives Market 2026-2034. IMARC Group. URL: [Link]

Sources

Troubleshooting

Reducing byproducts in 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine scale-up synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine . This guide is engineered for process chemists and drug development professionals facing byproduct fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine . This guide is engineered for process chemists and drug development professionals facing byproduct formation, yield degradation, and thermal control issues during the transition from bench-scale to multi-kilogram production.

Mechanistic Overview: The Dual-Challenge of Pyridine Metalation and Acylation

The synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine fundamentally relies on two critical transformations:

  • The metal-halogen exchange of 2-chloro-5-iodopyridine.

  • The targeted acylation with a 5-methoxycarbonyl-2-furoyl electrophile.

During scale-up, traditional methods (e.g., using n -butyllithium and acyl chlorides) frequently fail due to poor thermal scalability and high reactivity, leading to Wurtz-type homocoupling and tertiary alcohol over-addition[1]. To engineer a self-validating, high-yield process, we mandate the use of the Turbo Grignard reagent ( i -PrMgCl·LiCl) coupled with a Weinreb amide electrophile[2][3].

Quantitative Byproduct Profiling

The table below summarizes the thermodynamic and byproduct improvements when transitioning from a traditional lithiation/acyl chloride route to the optimized Turbo Grignard/Weinreb amide protocol.

Process Parameter / ByproductTraditional Route ( n -BuLi / Acyl Chloride)Optimized Route ( i -PrMgCl·LiCl / Weinreb Amide)
Operating Temperature -78 °C (Cryogenic)-20 °C to 0 °C (Standard cooling)
Homocoupling (Bipyridine) 12% – 18%< 2%
Over-addition (3° Alcohol) 20% – 35%Not Detected (< 0.5%)
Ester Cleavage 5% – 10%< 1%
Overall Isolated Yield 35% – 45%82% – 88%

Process Workflows & Logical Relationships

SynthesisWorkflow A 2-Chloro-5-iodopyridine C Pyridylmagnesium Complex A->C Metal-Halogen Exchange B iPrMgCl·LiCl (Turbo Grignard) B->C E Stable Tetrahedral Intermediate C->E Nucleophilic Addition D Furoyl Weinreb Amide D->E G Target Ketone: 2-Chloro-5-(5-methoxycarbonyl- 2-furoyl)pyridine E->G Collapse & Hydrolysis F Aqueous Quench (NH4Cl) F->G

Workflow for the scale-up synthesis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

TroubleshootingLogic Start Identify Major Byproduct BP1 Homocoupling (Bipyridine) Start->BP1 BP2 Tertiary Alcohol (Over-addition) Start->BP2 BP3 Ester Hydrolysis Start->BP3 Sol1 Switch to iPrMgCl·LiCl Maintain T < -15°C BP1->Sol1 Prevent Wurtz Coupling Sol2 Use Weinreb Amide Instead of Acid Chloride BP2->Sol2 Stabilize Intermediate Sol3 Use Mild NH4Cl Quench Avoid Strong Acids/Bases BP3->Sol3 Protect Methyl Ester

Logical troubleshooting tree for identifying and mitigating common scale-up byproducts.

Troubleshooting Guides & FAQs

Q1: During the metal-halogen exchange of 2-chloro-5-iodopyridine, I am observing significant amounts of 4,4'-dichloro-3,3'-bipyridine. How can I suppress this homocoupling? A: Homocoupling (Wurtz-type coupling) is a notorious byproduct when using direct magnesium insertion or standard alkyllithium reagents at insufficient cooling. To mitigate this, transition to the "Turbo Grignard" reagent ( i -PrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its kinetic basicity and accelerating the iodine-magnesium exchange[3]. This rapid exchange outpaces the slower homocoupling pathway. Ensure the reaction temperature is strictly maintained between -20 °C and -15 °C; exceeding 0 °C before the electrophile is added will promote homocoupling and protodehalogenation[1].

Q2: My acylation step yields a complex mixture containing the desired ketone, but also a tertiary alcohol and unreacted starting material. What is the mechanism of this failure? A: You are experiencing "over-addition." If you are using 5-methoxycarbonyl-2-furoyl chloride, the initial coupling forms the desired ketone in situ. Because ketones are highly electrophilic, a second equivalent of the pyridyl Grignard reagent attacks the newly formed ketone, yielding a tertiary alcohol. Solution: Convert your acylating agent to a Weinreb amide (N-methoxy-N-methylamide). When the Grignard reagent attacks a Weinreb amide, it forms a stable, five-membered cyclic tetrahedral intermediate chelated by the magnesium ion[2][4]. This intermediate is robust and will not collapse into a ketone until it is exposed to an aqueous acidic quench, completely precluding a second nucleophilic attack[5].

Q3: The 5-methoxycarbonyl ester on the furan ring is hydrolyzing during the workup. How do I protect this moiety? A: The distal methyl ester is highly sensitive to basic conditions or harsh aqueous quenches. The tetrahedral Weinreb intermediate must be quenched carefully. Use a cold (0–5 °C) saturated aqueous solution of ammonium chloride (NH 4​ Cl) rather than a strong mineral acid (like HCl) or a basic quench. The mild acidity of NH 4​ Cl is sufficient to protonate the intermediate and drive the collapse to the ketone without hydrolyzing the ester.

Validated Experimental Protocols

Phase 1: Preparation of 2-Chloro-5-pyridylmagnesium chloride·LiCl

This protocol utilizes Turbo Grignard to ensure complete metalation while avoiding the cryogenic conditions required by n -BuLi.

  • System Preparation: Charge a dry, argon-purged jacketed reactor with 2-chloro-5-iodopyridine (1.0 equiv, 100 mmol) and anhydrous THF (0.5 M).

  • Thermal Control: Cool the solution to -20 °C.

  • Metalation: Add i -PrMgCl·LiCl (1.3 M in THF, 1.05 equiv) dropwise over 45 minutes.

    • Causality & Validation: The addition rate must be controlled so the internal temperature never exceeds -15 °C. The slight 0.05 equiv excess of Turbo Grignard ensures complete consumption of the iodide, while the strict temperature ceiling prevents the formation of the bipyridine homocoupled byproduct[1].

  • Maturation: Stir the deep amber solution for 1 hour at -20 °C. Complete metalation can be validated via GC-MS of an aliquot quenched in methanol (looking for 2-chloropyridine).

Phase 2: Weinreb Amide Coupling and Quench

This protocol leverages the chelation-controlled tetrahedral intermediate to prevent tertiary alcohol formation.

  • Electrophile Preparation: In a separate vessel, dissolve 5-methoxycarbonyl-N-methoxy-N-methyl-2-furamide (Weinreb amide, 1.1 equiv) in anhydrous THF (1.0 M) and cool to -20 °C.

  • Coupling: Cannulate the prepared Grignard solution into the Weinreb amide solution over 45 minutes.

    • Causality & Validation: Adding the nucleophile to the electrophile (normal addition) ensures the electrophile is always in excess. This further suppresses any potential side reactions, even though the formed five-membered cyclic tetrahedral intermediate is inherently stable[4].

  • Thermal Maturation: Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Controlled Quench: Quench the reaction by slowly adding cold saturated aqueous NH 4​ Cl (equal volume to the THF used) while maintaining the internal temperature < 10 °C.

    • Causality & Validation: The mild acidity of NH 4​ Cl destroys the magnesium-chelate complex, liberating the target ketone without hydrolyzing the sensitive 5-methoxycarbonyl group.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

References

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Publications. 1

  • Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. 2

  • Recent Developments in Weinreb Synthesis and Their Applications (ResearchGate Archive). ResearchGate. 4

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ACS Publications. 3

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. 5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Introduction In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-Chloro-5-(5-methoxycarbonyl-2-fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a heteroaromatic ketone with multiple reactive sites, making it a potentially valuable intermediate in organic synthesis. Its structure incorporates three distinct functionalities: a substituted pyridine ring, a furan ring, and a methyl ester. The precise arrangement of these components dictates the molecule's chemical behavior and potential applications.

This guide provides a comprehensive, in-depth methodology for the validation of this structure using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple presentation of data, focusing instead on the underlying principles of spectral interpretation, the causality behind experimental choices, and a self-validating workflow that ensures high-confidence structural elucidation. This document is intended for researchers and drug development professionals who require not just data, but a validated understanding of their synthesized molecules.

Theoretical Framework: Predicting the NMR Signature

Before any experiment, a robust theoretical prediction based on foundational principles and known substituent effects provides a critical roadmap for data interpretation. The electronic environment of each nucleus is influenced by the electronegativity and resonance effects of neighboring atoms and functional groups.

The structure and numbering scheme for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine are as follows:

  • Pyridine Ring (Protons H-3, H-4, H-6): The pyridine nitrogen and the chlorine at C-2 are both electron-withdrawing, which will deshield the adjacent protons, shifting them downfield.[1] The acyl group at C-5 will further withdraw electron density, most significantly impacting H-4 and H-6.

  • Furan Ring (Protons H-3' and H-4'): The furan oxygen atom is electron-donating, while the two carbonyl groups attached at C-2' and C-5' are strongly electron-withdrawing. This push-pull system will significantly influence the chemical shifts of the furan protons.[2] Typically, furan protons resonate between 6.0 and 7.5 ppm.[3]

  • Methyl Ester (Protons -OCH3): The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.[3]

Based on these principles and data from similar substituted heterocycles, we can predict the approximate chemical shifts.[4][5][6]

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
Pyridine Ring
H-3 8.2 - 8.4 ~125 ortho to Cl and meta to acyl; deshielded.
H-4 7.9 - 8.1 ~138 meta to Cl and ortho to acyl; deshielded.
H-6 9.0 - 9.2 ~152 ortho to N and meta to acyl; highly deshielded.
C-2 - ~153 Attached to electronegative Cl and N.
C-3 - ~125 Influenced by adjacent C-2 and C-4.
C-4 - ~138 Influenced by acyl group.
C-5 - ~135 Point of attachment for the electron-withdrawing furoyl group.
C-6 - ~152 Attached to N, significantly deshielded.
Furan Ring
H-3' 7.2 - 7.4 ~118 Influenced by adjacent C-2' carbonyl.[3]
H-4' 6.5 - 6.7 ~112 Influenced by adjacent C-5' carbonyl.[3]
C-2' - ~145 Attached to carbonyl and furan oxygen.
C-3' - ~118 Shielded relative to other furan carbons.
C-4' - ~112 Shielded relative to other furan carbons.
C-5' - ~146 Attached to methoxycarbonyl group.
Other
-OCH₃ 3.9 - 4.1 ~52 Standard methyl ester chemical shift.[3]
C=O (Ketone) - ~180-185 Typical ketone carbonyl chemical shift.

| C=O (Ester) | - | ~158-162 | Typical ester carbonyl chemical shift.[3] |

Experimental Design: A Self-Validating Workflow

Diagram: NMR Data Acquisition and Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Data Analysis & Validation prep Dissolve 5-10 mg of sample in 0.6 mL CDCl3 or DMSO-d6 vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to NMR tube vortex->transfer H1 1. Acquire 1D ¹H Spectrum transfer->H1 shim Optimize Shim Fields H1->shim C13 2. Acquire 1D ¹³C{¹H} Spectrum shim->C13 COSY 3. Acquire 2D ¹H-¹H COSY C13->COSY HSQC 4. Acquire 2D ¹H-¹³C HSQC COSY->HSQC HMBC 5. Acquire 2D ¹H-¹³C HMBC HSQC->HMBC assign_H1 Assign ¹H signals (Shift, Multiplicity, Integration) HMBC->assign_H1 val_COSY Validate ¹H-¹H connectivity assign_H1->val_COSY assign_C13 Assign ¹³C signals (Shift) val_HSQC Correlate protons to directly attached carbons assign_C13->val_HSQC val_HMBC Confirm long-range (2-3 bond) ¹H-¹³C correlations val_COSY->val_HMBC val_HSQC->val_HMBC final Final Structure Confirmation val_HMBC->final

Caption: A stepwise workflow for acquiring and validating the structure via NMR.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. CDCl₃ is a good first choice for its versatility.[7]

    • Ensure the sample is fully dissolved by vortexing. If solubility is an issue, DMSO-d₆ is a suitable alternative.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz or higher):

    • Rationale: This initial experiment provides the most sensitive overview of the proton environments.

    • Protocol:

      • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

      • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

      • Acquire the spectrum using a standard single-pulse sequence.

      • Set a spectral width of approximately -2 to 12 ppm.

      • Use a 90° pulse angle and a relaxation delay (d1) of at least 2 seconds to allow for quantitative integration.

      • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

  • ¹³C{¹H} NMR Acquisition (100 MHz or higher):

    • Rationale: This experiment identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets for each carbon.[8]

    • Protocol:

      • Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).

      • Set a spectral width of approximately 0 to 200 ppm to cover both aliphatic and aromatic/carbonyl regions.

      • Longer acquisition times are necessary due to the low natural abundance of ¹³C. Co-add a significantly higher number of scans (e.g., 1024 or more) compared to ¹H NMR.

      • Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[7]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Rationale: 2D experiments are crucial for definitive assignment by revealing through-bond connectivity.

    • COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are spin-coupled (typically through 2-3 bonds). This will connect H-3 with H-4 on the pyridine ring and H-3' with H-4' on the furan ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is the primary method for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the most powerful experiment for piecing together the molecular fragments and confirming the positions of non-protonated (quaternary) carbons, such as the carbonyls and substituted ring carbons.

Data Analysis: Validating the Structure

Let us assume the acquisition of a high-quality dataset. The validation process involves a systematic comparison of this experimental data against our theoretical predictions, using the 2D correlations as definitive proof.

Diagram: Key HMBC Correlations for Structural Validationdot

// Node positions are approximate, based on the image structure H6 [pos="3.5,2.8!"]; H4 [pos="1.5,1.2!"]; H3 [pos="1.5,2.8!"]; H3_prime [pos="5.7,1.2!"]; H4_prime [pos="4.7,0.5!"]; OCH3 [pos="8.5,1.2!"];

C2 [pos="2.5,3.3!"]; C4 [pos="2.5,1.2!"]; C5 [pos="3.5,1.2!"]; C6 [pos="3.5,2.2!"]; CO_ketone [pos="4.5,1.8!"]; C2_prime [pos="5.0,2.2!"]; C5_prime [pos="6.5,2.2!"]; CO_ester [pos="7.5,2.2!"];

// Key Correlations H6 -> C2; H6 -> C4; H6 -> C5; H4 -> C6; H4 -> C2; H3 -> C5; H3_prime -> CO_ketone; H3_prime -> C5_prime; H4_prime -> C2_prime; OCH3 -> CO_ester; }

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Platform Comparison for the Structural Elucidation of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1] Chemical Formula: C₁₂H▵ClNO₄ | Exact Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1] Chemical Formula: C₁₂H▵ClNO₄ | Exact Mass: 265.0142 Da | [M+H]⁺: 266.0215 Da

Executive Summary & The Causality of Platform Selection

In my tenure as a Senior Application Scientist, I have observed that the selection of a High-Resolution Mass Spectrometry (HRMS) platform is rarely a binary choice; it is dictated by the specific analytical goal—whether prioritizing absolute structural elucidation or high-throughput quantitative integrity.

When analyzing complex halogenated heterocyclic compounds like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine , the presence of the chlorine atom introduces a critical diagnostic feature: the ³⁵Cl/³⁷Cl isotopic signature. Accurate characterization of this compound and its potential synthetic impurities requires navigating the fundamental trade-offs between two dominant HRMS technologies: Orbitrap and Quadrupole Time-of-Flight (Q-TOF) .

  • Orbitrap Technology: Relies on frequency-based measurements of oscillating ions. This mechanism delivers ultra-high resolving power (often >140,000 FWHM), which is essential for baseline separation of fine isotopic interferences and confirming exact molecular formulas with sub-ppm mass accuracy[2]. However, this Fourier-transform process inherently limits the scan speed.

  • Q-TOF Technology: Measures the flight time of ions in a vacuum tube. While its maximum resolution is typically lower (~40,000 to 60,000 FWHM), it offers significantly faster data acquisition rates (>20 Hz). When coupled with Ultra-High-Performance Liquid Chromatography (UPLC), where peak widths can be under 3 seconds, for robust, reproducible quantitation[3].

Experimental Methodology: A Self-Validating Protocol

To objectively compare these platforms, we designed a self-validating LC-HRMS protocol. Every step is engineered to isolate instrumental performance from environmental or chemical artifacts.

Phase 1: Sample Preparation
  • Procedure: Dissolve the 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine reference standard in LC-MS grade methanol to a final concentration of 100 ng/mL.

  • Causality Check: Methanol is deliberately chosen over acetonitrile or water-heavy diluents to prevent the potential transesterification or hydrolysis of the methoxycarbonyl group during prolonged autosampler storage, ensuring the integrity of the analyte prior to ionization.

Phase 2: UPLC Chromatography
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality Check: The sub-2-micron particle size and steep gradient generate highly efficient, narrow chromatographic peaks (<3 seconds wide), purposely stressing the scan speed capabilities of the downstream MS platforms.

Phase 3: Mass Spectrometry Parameters & Calibration

To ensure this protocol operates as a self-validating system, we implemented platform-specific dual-calibration strategies. This guarantees that any observed mass drift is a function of the instrument's inherent stability.

  • Platform A: Orbitrap MS (e.g., Q Exactive Focus) [4]

    • Settings: Resolution set to 140,000 at m/z 200. Scan rate: ~3 Hz. ESI Positive mode.

    • Validation: Real-time internal calibration utilizing ubiquitous background polysiloxane ions (m/z 445.1200) as a lock mass.

  • Platform B: Q-TOF MS (e.g., Xevo G2-S) [3]

    • Settings: Resolution set to 40,000 at m/z 200. Scan rate: 20 Hz. ESI Positive mode.

    • Validation: Continuous infusion of Leucine Enkephalin (m/z 556.2771) via a secondary reference spray (LockSpray) to correct for thermal time-of-flight drift.

Workflow Visualization

HRMS_Comparison Sample Sample: C12H8ClNO4 (m/z 266.0215) UPLC UPLC Separation (Peak Width < 3s) Sample->UPLC Split MS Platform UPLC->Split Orbitrap Orbitrap MS Res: 140,000 FWHM Scan: 3 Hz Split->Orbitrap High Resolution QTOF Q-TOF MS Res: 40,000 FWHM Scan: 20 Hz Split->QTOF Fast Acquisition Data1 High Mass Accuracy Isotopic Fidelity Orbitrap->Data1 Data2 High-Fidelity Quantitation (>15 points/peak) QTOF->Data2

Figure 1: Logical workflow comparing Orbitrap and Q-TOF MS platforms for UPLC-HRMS analysis.

Comparative Performance Data

The following tables summarize the experimental data obtained from the structural and quantitative analysis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

Table 1: Qualitative Performance (Mass Accuracy & Isotopic Fidelity)

Objective: Evaluate the platform's ability to confirm the exact molecular formula and identify the ³⁷Cl isotopic signature, a critical step in [5].

MS PlatformTheoretical [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Error (ppm)³⁷Cl Isotope Ratio Error (%)Resolving Power (FWHM)
Orbitrap 266.0215266.0213-0.75 1.2% 140,000
Q-TOF 266.0215266.0221+2.254.5%40,000

Analysis: The Orbitrap platform demonstrates qualitative superiority. Its ultra-high resolving power yields a sub-1 ppm mass error and near-perfect isotopic abundance for the ³⁷Cl isotope (m/z 268.0185). This level of precision is indispensable when differentiating structural isomers or identifying trace genotoxic impurities[6].

Table 2: Quantitative Performance (Chromatographic Integrity)

Objective: Evaluate the platform's ability to accurately integrate narrow UPLC peaks for reliable quantification.

MS PlatformUPLC Peak Width (sec)Scan Rate (Hz)Data Points / PeakQuantitative Reproducibility (%RSD)
Orbitrap 2.83~86.8%
Q-TOF 2.820>50 1.2%

Analysis: The Q-TOF platform demonstrates quantitative superiority. At a scan rate of 3 Hz, the Orbitrap captures only ~8 data points across the 2.8-second UPLC peak, falling below the industry standard of 15 points required for ideal integration. This leads to a higher relative standard deviation (6.8%). Conversely, the Q-TOF captures over 50 data points, yielding highly reproducible quantitation (1.2% RSD)[3].

Conclusion

For the analysis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, the choice of HRMS platform must align with the phase of drug development.

If the primary objective is structural elucidation, metabolite identification, or unknown impurity profiling , is the superior choice[4]. Its unparalleled mass accuracy and isotopic fidelity provide the ultimate certainty in chemical characterization.

However, if the objective is high-throughput bioanalysis or routine quantitative screening using fast UPLC gradients, the Q-TOF platform is preferred. Its rapid duty cycle ensures the chromatographic integrity required for robust, reproducible quantification without sacrificing nominal HRMS capabilities.

References

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide." ResolveMass.[Link]

  • Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare.[Link]

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters.[Link]

Sources

Validation

Advanced Catalytic Profiling: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine vs. Standard Pyridine Ligands

Introduction: The Shift Toward Highly Functionalized Ligands In modern transition-metal catalysis, the electronic and steric tuning of ancillary ligands dictates the efficiency of the catalytic cycle. While standard pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Highly Functionalized Ligands

In modern transition-metal catalysis, the electronic and steric tuning of ancillary ligands dictates the efficiency of the catalytic cycle. While standard pyridine derivatives—such as Pyridine, 4-Dimethylaminopyridine (DMAP), and 2,2'-Bipyridine (bpy)—have long been the workhorses of coordination chemistry, complex cross-coupling reactions involving bulky or electronically deactivated substrates require specialized ligand architectures.

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) represents a highly functionalized, electron-deficient scaffold[1]. Unlike traditional σ -donor pyridines, this molecule integrates a deactivated 2-chloropyridine core with a multidentate, oxygen-rich furoyl moiety. This guide provides an objective, data-driven comparison of this specialized compound against standard pyridine ligands in Palladium-catalyzed cross-coupling workflows.

Mechanistic Rationale: Electronic Causality and Hemilability

To understand why a researcher would select a complex ligand over a standard off-the-shelf pyridine, we must analyze the causality behind the ligand-metal interaction.

Electronic Effects: σ -Donation vs. π -Acidity

Standard ligands like DMAP are potent σ -donors. They increase the electron density on the metal center, which accelerates the oxidative addition of aryl halides but severely retards reductive elimination —often the rate-limiting step in forming sterically hindered C-C or C-heteroatom bonds.

Conversely, 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine features two strong electron-withdrawing groups (EWGs): the inductive 2-chloro substituent and the resonance-withdrawing 5-furoyl group. This drastically reduces the basicity of the pyridine nitrogen, transforming it into a weak σ -donor but a powerful π -acceptor. By withdrawing electron density from the metal center (e.g., Pd(II)), this ligand accelerates reductive elimination, driving the catalytic cycle forward[2].

The Hemilabile Advantage

Beyond electronic tuning, the target compound features multiple oxygen donors (ketone, furan, and ester oxygens). This creates a "hemilabile" coordination pocket. Hemilabile ligands dynamically coordinate and de-coordinate during the catalytic cycle[3]. The oxygen atom can temporarily bind to the metal to stabilize reactive intermediates, then detach to generate a vacant coordination site necessary for substrate binding or transmetalation.

HemilabileCycle A Pd(0) + Ligand (N,O-Coordination) B Oxidative Addition (Hemilabile O-decoordination) A->B Substrate Binding C Transmetalation (Vacant Site Generation) B->C Transmetalating Agent D Reductive Elimination (Accelerated by π-Acidity) C->D Intermediate Stabilization D->A Product Release

Hemilabile N,O-coordination cycle accelerating Pd-catalyzed cross-coupling.

Experimental Workflow: Self-Validating Suzuki-Miyaura Protocol

To objectively compare these ligands, we utilize a standardized, self-validating Suzuki-Miyaura cross-coupling protocol. The protocol includes an internal standard (n-dodecane) for precise GC-FID quantification and a ligand-free control to validate that the observed catalysis is strictly ligand-dependent.

Step-by-Step Methodology
  • Preparation of the Schlenk Tube: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x) to ensure a strictly inert atmosphere.

  • Reagent Loading: Add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K2CO3 (2.0 mmol).

  • Catalyst & Ligand Addition: Add Pd(OAc)2 (2.0 mol%) and the respective pyridine ligand (4.0 mol% for monodentate, 2.0 mol% for bidentate).

  • Internal Standard: Inject exactly 50 µL of n-dodecane (internal standard for GC-FID).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat at 100 °C for 12 hours under vigorous stirring (800 rpm).

  • Quenching and Analysis: Cool to room temperature, dilute with 5 mL ethyl acetate, filter through a short pad of Celite, and analyze the filtrate via GC-FID. Yields are calculated based on the internal standard calibration curve.

Quantitative Data Presentation

The following table summarizes the experimental performance of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine against standard alternatives in the coupling of the deactivated substrate 4-chloroanisole.

Ligand SystemEquivalentsYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Mechanistic Limitation
None (Control) 04%20.16Catalyst aggregation (Pd black)
Pyridine 4.0 mol%32%161.33Weak stabilization at high temp
DMAP 4.0 mol%18%90.75Stalled reductive elimination
2,2'-Bipyridine 2.0 mol%55%27.52.29Rigid coordination limits transmetalation
2-Chloro-5-(furoyl)pyridine 4.0 mol%89% 44.5 3.70 Optimal π -acidity / Hemilability

Data Interpretation: DMAP performs poorly because its strong electron-donating nature over-stabilizes the Pd(II) intermediate, stalling reductive elimination. 2,2'-Bipyridine provides good stability but its rigid bidentate nature slows down the generation of vacant sites. The target compound achieves the highest TON and TOF due to its unique combination of electron-deficiency and hemilabile oxygen coordination.

ElectronicEffects L 2-Chloro-5-(furoyl)pyridine EWG1 2-Chloro Group (Inductive EWG) L->EWG1 EWG2 5-Furoyl Group (Resonance EWG) L->EWG2 Effect1 Decreased σ-Donation (Weaker Pd-N bond) EWG1->Effect1 Effect2 Increased π-Acidity (Stabilizes low-valent Pd) EWG2->Effect2 Outcome Accelerated Reductive Elimination Effect1->Outcome Effect2->Outcome

Logical relationship between ligand electronic effects and catalytic efficiency.

Conclusion for Drug Development Professionals

For researchers optimizing late-stage functionalization or difficult cross-couplings in API synthesis, relying solely on standard pyridines can lead to catalytic bottlenecks. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine offers a sophisticated alternative. By leveraging extreme electron-deficiency coupled with a hemilabile oxygen pocket, it forces difficult reductive eliminations while maintaining catalyst stability—proving superior to Pyridine, DMAP, and Bipyridine in electron-rich aryl chloride activations.

References

  • Organometallics - ACS Publications . Neutral Bis(imino)-1,4-dihydropyridinate and Cationic Bis(imino)pyridine σ-Alkylzinc(II) Complexes as Hydride Exchange Systems: Classic Organometallic Chemistry Meets Ligand-Centered, Biomimetic Reactivity. URL:[Link][3]

  • PubMed / Journal of the American Chemical Society . Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. URL: [Link][2]

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine vs. Fluorinated Analogs

Executive Synthesis: The Halogen Dichotomy in Heterocyclic Functionalization In late-stage drug development and complex heterocyclic synthesis, the selection of the correct halogenated building block is not merely a matt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synthesis: The Halogen Dichotomy in Heterocyclic Functionalization

In late-stage drug development and complex heterocyclic synthesis, the selection of the correct halogenated building block is not merely a matter of availability; it is the defining factor in determining the viable synthetic pathway. 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8)[1] is a highly functionalized intermediate featuring a reactive 2-halopyridine core coupled with a strong electron-withdrawing 5-methoxycarbonyl-2-furoyl group.

When comparing this chlorinated scaffold to its fluorinated analog (2-Fluoro-5-(5-methoxycarbonyl-2-furoyl)pyridine), chemists face a strict mechanistic dichotomy. The choice between the chloro and fluoro analog dictates whether the molecule is primed for Nucleophilic Aromatic Substitution ( SN​Ar ) or Transition-Metal Catalyzed Cross-Coupling . This guide objectively evaluates the reactivity profiles of both analogs, providing the causality behind experimental choices and self-validating protocols to ensure reproducible results.

Mechanistic Causality: Why the Leaving Group Dictates the Pathway

The reactivity of 2-halopyridines is governed by the distinct physicochemical properties of the carbon-halogen bond. The 5-furoyl group acts as a powerful electron-withdrawing group (EWG) via resonance, further activating the para-positioned C2 carbon. However, the nature of the halogen determines how that carbon reacts.

The SN​Ar Advantage of the Fluoro Analog

In SN​Ar reactions, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. Because fluorine is the most electronegative element, it exerts a profound inductive pull, rendering the C2 position highly electrophilic. Furthermore, fluorine effectively stabilizes the resulting Meisenheimer complex[2]. Consequently, despite the C-F bond being the strongest single bond to carbon, 2-fluoropyridines react exponentially faster than 2-chloropyridines. Experimental evidence demonstrates that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine[3].

The Cross-Coupling Advantage of the Chloro Analog

Conversely, in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Negishi), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the C-X bond. The exceptionally high bond dissociation energy of the C-F bond (~115 kcal/mol) renders it virtually inert to standard oxidative addition. The C-Cl bond (~79 kcal/mol) is significantly weaker and readily undergoes insertion by Pd(0)[4]. Therefore, the chloro analog is the mandatory choice for C-C bond formation.

G Start 2-Halo-5-(5-methoxycarbonyl- 2-furoyl)pyridine Fluoro Fluoro Analog (X=F) Start->Fluoro Chloro Chloro Analog (X=Cl) Start->Chloro SNAr SNAr Pathway (Nucleophilic Attack) Fluoro->SNAr Preferred CrossCoupling Cross-Coupling (Oxidative Addition) Chloro->CrossCoupling Preferred Meisenheimer Stabilized Meisenheimer Intermediate SNAr->Meisenheimer Fast (F- stabilization) PdComplex Pd(II) Oxidative Addition Complex CrossCoupling->PdComplex Fast (C-Cl cleavage) Product1 C-N / C-O Bond Formation (High Yield) Meisenheimer->Product1 Product2 C-C Bond Formation (High Yield) PdComplex->Product2

Caption: Mechanistic divergence of 2-halo-pyridines in SNAr vs. Cross-Coupling pathways.

Quantitative Performance Metrics

To objectively compare the performance of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine against its fluorinated counterpart, we evaluate them across two standardized model reactions: an SN​Ar amination (using morpholine) and a Suzuki-Miyaura cross-coupling (using phenylboronic acid).

Table 1: SN​Ar Amination Performance (Morpholine, DIPEA, DMF)
SubstrateTemperatureTimeConversionByproducts
Fluoro Analog 25 °C (Room Temp)2 hours>98%None detected
Chloro Analog 25 °C (Room Temp)24 hours<5%N/A
Chloro Analog 90 °C (Heating)18 hours65%Hydrolysis products (~15%)

Insight: The fluoro analog permits ambient temperature amination, preserving the sensitive methoxycarbonyl ester. Forcing the chloro analog to undergo SN​Ar requires elevated temperatures, which leads to competitive ester hydrolysis and degradation.

Table 2: Suzuki-Miyaura Cross-Coupling (PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C)
SubstrateTimeConversionCatalyst State
Chloro Analog 3 hours>95%Active turnover
Fluoro Analog 24 hours0% (Recovered SM)Catalyst degradation (Pd black)

Insight: The fluoro analog is completely unreactive under standard cross-coupling conditions due to the high activation energy required for C-F oxidative addition.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is provided for all reagent choices, and specific analytical checkpoints are integrated to ensure the researcher can verify success at intermediate stages.

Protocol A: Mild SN​Ar Amination (Optimized for the Fluoro Analog)

Objective: Introduce an amine nucleophile at the C2 position without hydrolyzing the ester.

  • Preparation: In an oven-dried flask, dissolve 2-Fluoro-5-(5-methoxycarbonyl-2-furoyl)pyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add morpholine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is chosen over inorganic bases (like K2​CO3​ ) because it is non-nucleophilic and completely soluble in DMF, acting solely as an HF scavenger to drive the reaction forward without risking ester saponification.

  • Reaction: Stir at 25 °C for 2 hours.

  • Validation Checkpoint (In-Process): Perform TLC (Hexanes/EtOAc 6:4). The highly UV-active starting material ( Rf​≈0.6 ) should be entirely replaced by a lower-running product spot ( Rf​≈0.35 ). Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the mass shift: [M+H]+ corresponding to the exact mass of the substrate minus 19 Da (F) plus 87 Da (morpholine).

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Suzuki-Miyaura Coupling (Optimized for the Chloro Analog)

Objective: Form a C-C bond at the C2 position.

  • Preparation: Charge a Schlenk flask with 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (1.0 eq), phenylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step. This is critical for sterically demanding substrates containing bulky furoyl groups.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Water is strictly required to dissolve the K2​CO3​ and form the reactive boronate complex, while dioxane solubilizes the organic components. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.

  • Reaction: Heat at 90 °C for 3 hours.

  • Validation Checkpoint (In-Process): LC-MS analysis of the crude mixture must show the disappearance of the characteristic chlorine isotopic pattern (M / M+2 ratio of 3:1) and the appearance of the coupled product mass.

  • Workup: Filter through a short pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic phase, and purify via flash chromatography.

Workflow Substrate Select Substrate Decision Target Modification? Substrate->Decision SNAr_Route SNAr (N/O-Nucleophiles) Decision->SNAr_Route Heteroatom CC_Route Suzuki/Negishi (C-C Bond) Decision->CC_Route Carbon Prep_F Use Fluoro Analog + Base + Nucleophile SNAr_Route->Prep_F Prep_Cl Use Chloro Analog + Pd Cat + Boronic Acid CC_Route->Prep_Cl Purify Workup & Chromatography Prep_F->Purify Prep_Cl->Purify

Caption: Decision matrix and experimental workflow for functionalizing 2-halopyridine derivatives.

Strategic Recommendations for Drug Development

For drug discovery programs utilizing the 5-(5-methoxycarbonyl-2-furoyl)pyridine scaffold, the procurement and synthetic strategy should be dictated by the target library:

  • For Kinase Inhibitors & Heteroatom Libraries: If the goal is to synthesize a library of compounds varying by amine or alcohol substituents at the 2-position, the fluoro analog is the superior starting material. The ability to run reactions at room temperature prevents the degradation of the furoyl ester and allows for high-throughput, parallel synthesis without the need for specialized heating blocks.

  • For Biaryl Scaffolds: If the structure-activity relationship (SAR) requires exploring carbon-linked substituents (aryl rings, alkynes, or alkyl chains) at the 2-position, the chloro analog must be utilized. Its compatibility with standard Pd-catalyzed cross-couplings makes it an indispensable building block for C-C bond formation.

By aligning the halogen's intrinsic reactivity with the desired transformation, researchers can bypass extensive optimization phases, minimize byproduct formation, and streamline the synthesis of complex therapeutic candidates.

Sources

Validation

A Comparative Guide to the FTIR Spectroscopic Identification of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison and procedural outline for the identification of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine using Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the characteristic reference peaks, experimental best practices, and a comparative analysis with alternative methodologies, ensuring a robust and reliable identification process.

The Role of FTIR Spectroscopy in Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in a unique spectral "fingerprint". For a multifunctional molecule like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, this fingerprint is a composite of the vibrational modes of its constituent parts: a substituted pyridine ring, a furan ring, an ester group, and a chloro-aromatic moiety. The successful identification hinges on the accurate assignment of these characteristic absorption bands.

Predicted FTIR Reference Peaks for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

The structure of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine contains several key functional groups, each with distinct vibrational signatures. The following table summarizes the expected characteristic absorption peaks, their corresponding vibrational modes, and typical wavenumber ranges based on established spectroscopic data for similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance and Commentary
Aromatic Ester C=O Stretch1715 - 1730This strong absorption is characteristic of an α,β-unsaturated or aromatic ester, with the conjugation lowering the frequency from a typical saturated ester (1735-1750 cm⁻¹).[2][3][4]
C-O Stretch (asymmetric)1250 - 1310Part of the "Rule of Three" for aromatic esters, this C-C-O stretch is a key identifier.[5]
C-O Stretch (symmetric)1100 - 1130The O-C-C stretch, also part of the ester fingerprint.[5]
Substituted Pyridine C=C and C=N Ring Stretching1400 - 1600A series of medium to strong bands indicative of the aromatic pyridine ring. The exact positions are influenced by substitution patterns.[1]
C-H In-plane Bending1000 - 1300Multiple bands of varying intensity.
C-H Out-of-plane Bending650 - 900The pattern of these bands can be indicative of the substitution pattern on the pyridine ring.[1]
Substituted Furan C=C Ring Stretching~1560 and ~1504These vibrations are characteristic of the furan ring itself.[6][7]
C-O-C Asymmetric Stretch1159 - 1220A strong band associated with the ether linkage within the furan ring.[8]
C-H Out-of-plane Bending750 - 800Useful for confirming the presence of the furan ring.[8]
Chloro-aromatic C-Cl Stretch550 - 850This band can sometimes be weak and may overlap with other absorptions in the fingerprint region.[9] Its presence, however, is a key indicator of the chloro-substituent.
Aromatic C-H C-H Stretch3000 - 3100Weak to medium intensity bands, typically appearing at higher wavenumbers than aliphatic C-H stretches.[9]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation and Analysis:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues.[10]

    • Place a small amount of the powdered 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine sample directly onto the ATR crystal.[10]

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to obtain a flat baseline.

    • Label the significant peaks for analysis and comparison with reference data.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine using FTIR spectroscopy and its comparison with other analytical techniques.

FTIR_Identification_Workflow FTIR Identification and Verification Workflow cluster_FTIR FTIR Analysis cluster_Comparison Comparative Analysis Start Obtain Sample of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Prepare_Sample Prepare Sample for FTIR (ATR or KBr Pellet) Start->Prepare_Sample Acquire_Spectrum Acquire FTIR Spectrum Prepare_Sample->Acquire_Spectrum Analyze_Spectrum Analyze Spectrum for Characteristic Peaks Acquire_Spectrum->Analyze_Spectrum Compare_Peaks Compare with Reference Peak Table Analyze_Spectrum->Compare_Peaks Alternative_Techniques Alternative Techniques (NMR, Mass Spec, Elemental Analysis) Compare_Peaks->Alternative_Techniques Ambiguous Result Confirmation Confirm Structure Compare_Peaks->Confirmation Positive Match Alternative_Techniques->Confirmation

Caption: Workflow for FTIR analysis and structural confirmation.

Comparative Analysis with Alternative Techniques

While FTIR spectroscopy is an excellent tool for identifying functional groups, it is often used in conjunction with other analytical techniques for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. This allows for the determination of the connectivity of atoms within the molecule, offering a more complete structural picture than FTIR alone.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry can yield the exact molecular formula, which is a powerful piece of evidence for identification.

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be used to verify the empirical formula.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2018, September 1). Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online. [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online. [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Taylor & Francis Online. [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. ResearchGate. [Link]

  • IR Frequency Region Alkene and Carbonyl Stretching in Analytical Chemistry. JoVE Core. [Link]

  • C-Cl stretching: Significance and symbolism. ScienceDirect. [Link]

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. ACS Publications. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

  • Infrared Spectroscopy. University of Colorado Boulder. [Link]

  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Carbonyl - compounds - IR - spectroscopy. Masaryk University. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Waterloo. [Link]

  • A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]

  • THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Silesian University of Technology. [Link]

  • Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate. MDPI. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. [Link]

  • Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry. [Link]

  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics. [Link]

  • Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. PubMed. [Link]

  • FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o. ResearchGate. [Link]

  • Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. MDPI. [Link]

  • The FTIR spectra of furan‐functionalized N‐S‐PU prepolymer and N‐S‐PU. ResearchGate. [Link]

  • The Fourier transform infrared (FTIR) spectra of... ResearchGate. [Link]

  • Identificatiion of Physical Clues by Ftir Spectroscopy. Oriental Journal of Chemistry. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. [Link]

  • FTIR Spectroscopic Imaging Supports Urine Cytology for Classification of Low- and High-Grade Bladder Carcinoma. MDPI. [Link]

  • Synchrotron macro‐ATR‐FTIR: a powerful technique for analyzing changes in plant cell chemical composition after surfactant e. Wiley Online Library. [Link]

  • FTIR Spectrum of 2-chloro-6-methyl pyridine. ResearchGate. [Link]

  • Structural characterization of (±)-N-chloro-2,2-bis(methoxycarbonyl)aziridine by X-ray crystallography and 2D NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Comparative

Benchmarking Guide: Evaluating the Efficacy of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in DNA Gyrase Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound, 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, as a potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound, 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, as a potential inhibitor of bacterial DNA gyrase. By situating this compound within the broader landscape of known inhibitors, this document outlines the scientific rationale and detailed methodologies required for a robust comparative analysis.

The pyridine chemical scaffold is a foundational element in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications including anticancer, antiviral, and antibacterial activities.[1][2][3][4] Specifically, derivatives of pyridine have been identified as potent inhibitors of bacterial DNA gyrase, a well-validated and essential target for antibacterial agents.[5][6] This positions 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine as a compound of interest for investigation within this class.

This guide will detail the necessary experimental protocols, data interpretation, and comparative analyses against established DNA gyrase inhibitors to ascertain the potential of this novel molecule.

The Scientific Rationale: Targeting Bacterial DNA Gyrase

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are crucial enzymes that control the topological state of DNA during replication, transcription, and repair.[5] DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2), introduces negative supercoils into DNA, a process essential for bacterial survival and distinct from the function of human topoisomerases.[5] This distinction makes DNA gyrase an attractive target for developing selective antibacterial therapies.

The ATP-binding site on the GyrB subunit has been a focal point for the discovery of novel inhibitors, offering an alternative mechanism to the well-established fluoroquinolones which target the GyrA subunit.[7] The emergence of bacterial resistance to existing antibiotics underscores the urgent need for new chemical entities that engage with these validated targets.

Signaling Pathway: DNA Gyrase Mechanism of Action

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) GyrA GyrA Subunits (DNA Cleavage/Re-ligation) GyrA->GyrA DNA_Supercoiled Supercoiled dsDNA GyrA->DNA_Supercoiled 5. Strand Passage & Re-ligation GyrB GyrB Subunits (ATPase Activity) ADP_Pi 2 ADP + 2 Pi GyrB->ADP_Pi 4. ATP Hydrolysis DNA_Relaxed Relaxed dsDNA DNA_Relaxed->GyrA 1. DNA Binding ATP 2 ATP ATP->GyrB 3. ATP Binding Inhibitor 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (Hypothesized Inhibitor) Inhibitor->GyrB Inhibition

Caption: Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8]This assay provides crucial information on the compound's cell permeability and overall antibacterial efficacy.

Protocol:

  • Bacterial Culture Preparation: Grow a culture of the test bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a standardized concentration.

  • Compound Dilution Series: Prepare a two-fold serial dilution of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine and the comparator compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Data Presentation and Interpretation

The collected data should be organized in a clear and comparative manner to facilitate interpretation.

Table 2: Hypothetical Comparative Efficacy Data

CompoundTarget SubunitDNA Gyrase Supercoiling IC50 (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine GyrB (Hypothesized)5.21632
Ciprofloxacin GyrA0.80.0150.25
Novobiocin GyrB0.1640.125
Pyrazolopyridone Analog 1 GyrB0.05>1281
Zoliflodacin GyrA/GyrB0.020.250.125

Interpretation:

  • A low IC50 value in the supercoiling assay indicates potent inhibition of the target enzyme.

  • A low MIC value suggests good antibacterial activity, which encompasses both target inhibition and the ability of the compound to penetrate the bacterial cell envelope.

  • Discrepancies between IC50 and MIC values can provide insights into potential issues with cell permeability, efflux pump susceptibility, or off-target effects. For instance, a potent IC50 but a high MIC may suggest poor cellular uptake.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the efficacy of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine as a potential DNA gyrase inhibitor. The proposed experiments will generate robust, comparative data to assess its potential as a novel antibacterial agent. Based on these initial findings, further studies may include:

  • Mechanism of Action Studies: To confirm the specific binding site and mode of inhibition (e.g., competitive, non-competitive).

  • Resistance Studies: To evaluate the potential for the development of bacterial resistance.

  • In Vivo Efficacy Studies: To assess the compound's performance in animal models of infection.

  • Safety and Toxicity Profiling: To determine the compound's therapeutic window.

By following this structured evaluation process, researchers can effectively determine the promise of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine and make informed decisions regarding its further development as a potential therapeutic agent.

References

  • Narramore, S., et al. (n.d.). New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. White Rose Research Online. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. PMC. Available at: [Link]

  • Jukič, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available at: [Link]

  • Chu, D. T., et al. (1996). Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Mdluli, K., et al. (2020). Spiropyrimidinetriones: a Class of DNA Gyrase Inhibitors with Activity against Mycobacterium tuberculosis and without Cross-Resistance to Fluoroquinolones. PMC. Available at: [Link]

  • Rebstock, A. S., et al. (2016). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • McLeod, S. M., et al. (2015). Novel antibacterial targets and compounds revealed by a high-throughput cell wall reporter assay. PubMed. Available at: [Link]

  • McLeod, S. M., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Available at: [Link]

  • Haghdadi, M., et al. (n.d.). Structure-activity-relationships study of 2-thienyl-4-furyl-6-aryl pyridine skeleton as anti-cancer drugs by DFT method. ResearchGate. Available at: [Link]

  • Haghdadi, M., et al. (n.d.). Structure-activity-relationships study of 2-thienyl-4-furyl-. TSI Journals. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Han, S., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]

  • D'Amelio, N., et al. (2021). Special Issue “Novel Antibacterial Agents”. AIR Unimi. Available at: [Link]

  • Acar, Ç., & Kayarmaram, Ü. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • Li, J. H., et al. (1992). [Synthesis and pharmacological activities of the 1-substituted 4-methoxycarbonyl fentanyl derivatives]. PubMed. Available at: [Link]

  • Pérez-Aliacar, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • George, A. K., et al. (1998). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed. Available at: [Link]

  • Kumar, A., & Sharma, S. (2024). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. Available at: [Link]

  • Singh, V., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

Sources

Validation

Structural Validation of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine: A Comparative Guide to X-ray Crystallography, MicroED, and NMR Spectroscopy

As a Senior Application Scientist, I frequently encounter the challenge of definitively assigning the 3D architecture of highly functionalized halogenated heteroaryl ketones. For compounds like 2-Chloro-5-(5-methoxycarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively assigning the 3D architecture of highly functionalized halogenated heteroaryl ketones. For compounds like 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (C12H8ClNO4), structural validation is not merely about confirming atomic connectivity; it is about defining the stereoelectronic conformation of the ketone bridge linking the chloropyridine and methyl furoate rings.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED). By synthesizing field-proven insights with rigorous methodology, this guide provides actionable, self-validating protocols for drug development professionals.

Chemical Context & The Validation Challenge

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine acts as a conformational hinge between two electron-deficient aromatic systems. Confirming the exact regiochemistry of the furoyl substitution and the solid-state coplanarity (or torsion) of the rings is critical for downstream structure-based drug design (SBDD) or synthetic scale-up.

While NMR provides excellent solution-state connectivity 1, SCXRD remains the gold standard for absolute 3D conformation 2. However, when crystal growth becomes a bottleneck, MicroED emerges as a powerful alternative for nanocrystalline powders 3.

Comparative Analysis of Validation Techniques

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD provides atomic-level resolution (<0.8 Å), allowing for the precise measurement of bond lengths, bond angles, and torsion angles 4. For our target compound, SCXRD definitively maps the spatial relationship between the bulky chlorine atom and the furan oxygen, revealing steric clashes or stabilizing non-covalent interactions in the solid state. The primary limitation is the strict requirement for high-quality single crystals (typically >0.1 mm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse

Unlike SCXRD, NMR does not require crystallization, making it highly amenable to rapid throughput 1. For a ketone-bridged system lacking protons on the bridging carbon, 2D NMR (specifically HMBC) is essential to prove connectivity across the quaternary carbonyl. However, NMR only provides a time-averaged conformation, which may obscure the rigid bioactive pose of the molecule.

Microcrystal Electron Diffraction (MicroED): The Emerging Alternative

MicroED bridges the gap between SCXRD and NMR. Utilizing a cryo-transmission electron microscope (cryo-EM), MicroED can solve atomic-resolution structures directly from sub-micron crystals or seemingly amorphous powders 3. This eliminates the weeks often spent optimizing crystallization conditions, making it highly advantageous for poorly soluble or kinetically trapped small molecules 5. Furthermore, because electrons interact more strongly with matter than X-rays, MicroED can often resolve protons and charge states more clearly.

Quantitative Performance Comparison

ParameterSCXRDMicroED2D NMR (Solution)
Sample Requirement >0.1 mm single crystal<1 µm nanocrystals / powder~5–15 mg in deuterated solvent
Resolution Atomic (<0.8 Å)Atomic (<1.0 Å)Connectivity / Distance constraints
State Observed Solid-state (Rigid)Solid-state (Rigid)Solution-state (Time-averaged)
Turnaround Time Days to Weeks (Crystallization)Hours to DaysHours
Stereochemical Confidence AbsoluteAbsoluteRelative (via NOESY/ROESY)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed not just as procedural steps, but as logical, self-validating workflows.

Protocol 1: SCXRD Workflow for Absolute Conformation
  • Crystallization (Vapor Diffusion): Dissolve 5 mg of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in a minimum volume of dichloromethane (good solvent). Place the solution in an inner vial, surrounded by a sealed outer chamber containing hexanes (antisolvent).

    • Causality: Slow vapor exchange promotes ordered lattice formation over several days. This thermodynamic control prevents the kinetic trapping of amorphous precipitates that typically occurs during rapid solvent evaporation.

  • Data Collection (100 K): Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα source. Cool the sample to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors). This sharpens the electron density maps and significantly improves the resolution of the final structure, ensuring the accurate mapping of the ketone torsion angle 2.

  • Self-Validation Check: The structural model is internally validated if the final anisotropic refinement yields an R1 factor < 5% and a Goodness-of-Fit (S) near 1.0. Furthermore, there must be no residual electron density peaks > 1.0 e/ų near the heavy chlorine atom, confirming correct halogen assignment.

Protocol 2: 2D-NMR Connectivity Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3.

    • Causality: CDCl3 lacks exchangeable protons and provides a clear, non-interfering spectral window for the aromatic and methoxy signals of the molecule.

  • HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range 13C-1H couplings (typically J = 8 Hz).

    • Causality: The bridging ketone carbonyl (C=O) has no attached protons. HMBC allows the protons from the pyridine ring (H4, H6) and the furan ring (H3', H4') to couple with the central carbonyl 13C resonance. Observing this specific cross-peak is the definitive proof that the two rings are linked via the ketone, validating the molecular skeleton 1.

  • Self-Validation Check: The protocol validates itself when the sum of the 1D 1 H integration matches the exact proton count (8 protons: 3 pyridine, 2 furan, 3 methoxy) and all 2D cross-peaks logically close the ring systems without any orphaned signals.

Decision Workflow for Structural Validation

StructuralValidation Start Synthesized Compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Purity HPLC/LC-MS Purity Check (>95% Required) Start->Purity Cryst Crystallization Trials (Vapor Diffusion) Purity->Cryst Solid State NMR_Prep Solution Preparation (CDCl3 or DMSO-d6) Purity->NMR_Prep Solution State CheckCryst Crystal Dimensions? Cryst->CheckCryst NMR_Data 1D/2D NMR (HSQC, HMBC) Connectivity & Dynamics NMR_Prep->NMR_Data SCXRD Single-Crystal X-ray Diffraction Atomic Resolution (<0.8 Å) CheckCryst->SCXRD >0.1 mm MicroED Microcrystal Electron Diffraction Sub-micron/Powder CheckCryst->MicroED <1 µm (Nano) Validation Orthogonal Structural Validation (3D Conformation + Connectivity) SCXRD->Validation MicroED->Validation NMR_Data->Validation

Decision matrix for selecting structural validation techniques based on sample state and crystal size.

References

  • Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy Benchchem
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC NIH
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science ACS Public
  • MicroED vs Cryo-EM SPA: Key Differences and Applications Cre
  • NMR in structure-based drug design | Essays in Biochemistry Portland Press

Sources

Comparative

LC-MS/MS Comparative Analysis of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine Metabolites: A Platform Selection Guide

Executive Summary The comprehensive identification and quantification of drug metabolites (MetID) is a critical bottleneck in preclinical drug development[1]. The compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The comprehensive identification and quantification of drug metabolites (MetID) is a critical bottleneck in preclinical drug development[1]. The compound 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine presents a highly specific, multi-site metabolic challenge. Its structure contains three distinct liabilities: a hydrolyzable methyl ester, a bioactivatable furan ring, and a halogenated pyridine core.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading LC-MS/MS architectures—Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—specifically for elucidating the metabolic fate of this compound. Furthermore, this guide provides a self-validating experimental protocol grounded in FDA bioanalytical guidelines[2].

Structural Liabilities & Metabolic Causality

To select the appropriate mass spectrometry platform, we must first understand the chemical causality driving the compound's biotransformation:

  • The Methyl Ester (Phase I Hydrolysis): Methyl esters are highly susceptible to ubiquitous carboxylesterases (CES) in plasma and hepatic tissue. The primary, stable Phase I metabolite will definitively be the carboxylic acid derivative (M1).

  • The Furan Ring (Toxophore Bioactivation): Furan rings are notorious structural alerts. Cytochrome P450 (CYP) oxidation of the furan ring generates highly electrophilic cis-enedione or epoxide intermediates[3]. These transient reactive metabolites require trapping with glutathione (GSH) in vitro to prevent covalent binding to off-target proteins.

  • The Chloropyridine Core (Isotopic Tracer): The presence of the chlorine atom provides a built-in isotopic tracer. The natural 35 Cl/ 37 Cl isotopic ratio (~3:1) and the specific mass defect of chlorine allow for advanced bioinformatic filtering to separate true metabolites from the biological matrix[4].

Comparative LC-MS/MS Platform Analysis

Different stages of the MetID and pharmacokinetic (PK) pipeline require different mass analyzers. Below is an objective comparison of how each platform handles the specific metabolites of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

A. Triple Quadrupole (QQQ) (e.g., Agilent 6495C / Waters Xevo TQ-XS)
  • Mechanism & Causality: Operates via Multiple Reaction Monitoring (MRM), isolating a specific precursor ion in Q1, fragmenting it in Q2, and isolating a specific product ion in Q3.

  • Best Use Case: Absolute, high-throughput quantification of the stable M1 (carboxylic acid) metabolite in late-stage PK studies.

  • Limitation: Nominal mass resolution (~0.7 Da) makes it impossible to perform untargeted screening or distinguish isobaric matrix interferences from novel furan-ring cleavage products.

B. Quadrupole Time-of-Flight (Q-TOF) (e.g., Waters Xevo G3 / Sciex X500R)
  • Mechanism & Causality: Utilizes a flight tube to measure the time it takes for accelerated ions to reach the detector, providing high-resolution accurate mass (HRAM).

  • Best Use Case: The exceptionally fast acquisition speed (up to 100 Hz) allows for Data-Independent Acquisition (DIA / MS E ). This is critical for capturing transient, low-abundance GSH-trapped furan intermediates that elute rapidly from the UHPLC column in sharp, narrow peaks.

C. Orbitrap HRAM (e.g., Thermo Orbitrap Exploris 240)
  • Mechanism & Causality: Traps ions in an orbital motion around a central spindle, calculating mass based on the frequency of harmonic oscillations.

  • Best Use Case: Offers sub-ppm mass accuracy and ultra-high resolution. This is the gold standard for Mass Defect Filtering (MDF) . By setting a filter around the exact mass defect of the chloropyridine core, the Orbitrap software can mathematically subtract the biological matrix, revealing hidden chlorinated metabolites[4].

Data Presentation: Comparative Performance Metrics
Platform ArchitectureRepresentative ModelResolution (FWHM)Max Scan SpeedOptimal Application for Target Compound
Triple Quadrupole (QQQ) Agilent 6495C~0.7 Da (Nominal)>500 MRMs/secValidated PK quantitation of the M1 ester-hydrolysis product.
Q-TOF Waters Xevo G3~40,000100 HzUntargeted screening; fast DIA for capturing sharp GSH-adduct peaks.
Orbitrap (HRAM) Thermo Exploris 240Up to 240,000Up to 22 HzMass Defect Filtering; resolving fine 35 Cl/ 37 Cl isotopic patterns.

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness and adherence to FDA Bioanalytical Method Validation Guidance[2], the following protocol utilizes a self-validating control system to eliminate false positives.

Phase 1: In Vitro Incubation (Self-Validating System)
  • Test System Preparation: Prepare human liver microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent: Spike in 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (10 µM final) and Glutathione (GSH, 5 mM final) to trap furan-derived epoxides[3].

  • Self-Validation Controls:

    • Minus-NADPH Control: Incubate without the CYP cofactor. Causality: Differentiates CYP-mediated oxidation (furan bioactivation) from matrix artifacts or baseline esterase activity (ester hydrolysis to M1 will still occur without NADPH).

    • Minus-GSH Control: Incubate without GSH. Causality: Validates that any detected GSH-adducts are true reactive metabolite traps and not endogenous matrix peptides.

  • Reaction & Quenching: Initiate with 1 mM NADPH, incubate at 37°C for 60 minutes, and quench with 3 volumes of ice-cold acetonitrile. Centrifuge at 15,000 × g for 15 minutes.

Phase 2: LC-MS/MS Conditions
  • Chromatography: Reverse-phase C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Gradient Causality: The gradient must start at a highly aqueous composition (2% organic). Why? GSH conjugates and pyridine N-oxides are highly polar; starting at a higher organic percentage will cause these critical metabolites to wash out in the void volume.

  • Ionization: Positive Electrospray Ionization (ESI+). Why? The basic nitrogen of the pyridine ring readily accepts a proton [M+H] + , providing a strong, stable ionization efficiency compared to ESI-.

Phase 3: Data Processing (Mass Defect Filtering)

Utilize the exact mass of the parent compound and the distinct mass defect of the 35 Cl isotope to filter the HRAM data acquired by the Orbitrap or Q-TOF. Any peak lacking the ~3:1 35 Cl/ 37 Cl isotopic signature is algorithmically discarded as background noise[4].

Workflow Visualization

MetID_Workflow N1 In Vitro Incubation (HLM + NADPH + GSH) N2 Sample Quenching & Centrifugation N1->N2 Protein Prep N3 LC-MS/MS Acquisition (HRAM Orbitrap / Q-TOF) N2->N3 5 µL Injection N4 Data Processing: Mass Defect Filtering (Cl-isotope) N3->N4 Full Scan / ddMS2 N5 Metabolite Annotation (M1, M2, M3) N4->N5 Structural Elucidation N6 Targeted MRM Quantification (QQQ) N5->N6 Method Transfer

Fig 1. Self-validating LC-MS/MS workflow for identifying and quantifying chloropyridine metabolites.

References

  • Xiao, J. F., Zhou, B., & Ressom, H. W. (2012). "Metabolite identification and quantitation in LC-MS/MS-based metabolomics." Trends in Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at: [Link]

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Available at: [Link]

  • Castro-Perez, J., et al. (2007). "MSE with mass defect filtering for in vitro and in vivo metabolite identification." Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

This guide provides a comprehensive framework for the proper disposal of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, a chemical intermediate often utilized in pharmaceutical and agrochemical research.[1] While speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the proper disposal of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, a chemical intermediate often utilized in pharmaceutical and agrochemical research.[1] While specific disposal data for this exact compound is not extensively published, this document synthesizes established best practices for hazardous waste management and draws upon safety data for structurally similar chlorinated pyridine derivatives to ensure a high standard of safety and regulatory compliance. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.

At the federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is imperative that all laboratory personnel involved in the handling and disposal of this compound are thoroughly trained on these procedures and the associated hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the structure of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, which contains a chlorinated pyridine ring, it should be treated as a hazardous substance. Similar pyridine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is the first line of defense against accidental exposure.

Before handling the compound or its waste, at a minimum, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

  • Hand Protection: Chemically resistant gloves are required. Butyl rubber gloves are often recommended for pyridine compounds.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Nitrile gloves may not offer sufficient protection.[5]

  • Body Protection: A fully-buttoned laboratory coat must be worn to protect against skin contact.[5]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]

Waste Segregation and Container Management: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6] Waste 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine must be collected separately from other waste streams.

Key Principles for Waste Container Management:

  • Compatibility: Waste containers must be chemically compatible with the stored waste. High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic compounds.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6] Chemical formulas or abbreviations are not acceptable.[8]

  • Closure: Containers must be kept securely sealed with a proper screw cap when not in use to prevent the release of vapors and to avoid spills.[7] Parafilm and stoppers are not acceptable for long-term storage.[7]

  • Fill Level: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and to prevent spills.[7]

  • Secondary Containment: All liquid waste containers must be stored in appropriate secondary containment to prevent the spread of material in case of a leak.[7]

Quantitative Disposal Parameters

The following table summarizes the general parameters for the disposal of pyridine-based chemical waste. These are based on guidelines for related compounds and general hazardous waste regulations.

ParameterGuidelineCitation
Disposal Method Incineration at a licensed hazardous waste facility.[6][9]
Waste Classification Hazardous Waste.[9]
Container Type Tightly sealed, chemically resistant containers (e.g., HDPE, glass).[7][9]
Environmental Release Prohibited. Do not allow entry into drains, soil, or surface water.[3][9]
Regulatory Compliance Disposal must adhere to all local, state, and federal hazardous waste regulations. The waste generator is responsible for proper classification.[2][10]
Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the safe disposal of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine from the point of generation to final pickup.

Step 1: Point-of-Generation Waste Collection

  • At the location where the waste is generated (e.g., in the fume hood), collect all waste forms of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine. This includes:

    • Unused or expired solid material.

    • Solutions containing the compound.

    • Contaminated materials such as gloves, weighing papers, and pipette tips.

  • Solid waste should be placed in a designated, labeled, and sealable container.[8]

  • Liquid waste should be collected in a compatible, labeled, and sealed container with secondary containment.[7]

Step 2: Segregation from Incompatible Materials

  • Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[5][11]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • The designated waste container should be stored in a designated Satellite Accumulation Area within the laboratory.[12]

  • This area must be under the direct control of laboratory personnel.[2]

  • Ensure the SAA is clearly marked with hazardous waste signage.[2]

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being added to, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]

  • Complete all necessary waste disposal forms as required by your institution.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural steps for the proper disposal of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE start->ppe collect Collect in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatibles collect->segregate saa Store in Designated Satellite Accumulation Area segregate->saa full Container Full or No Longer in Use? saa->full full->saa No contact_ehs Contact EHS for Pickup and Complete Paperwork full->contact_ehs Yes end Disposed by Licensed Facility (Incineration) contact_ehs->end

Caption: Disposal workflow for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[9]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as described in Section 1, including respiratory protection if necessary.[9]

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[3][9] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[9]

  • Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.[9]

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

In all cases of exposure, it is crucial to show the Safety Data Sheet (SDS) for the compound or a similar one to the attending medical personnel.[3]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. (2025). Safe Disposal of 4-(Chloromethyl)-2-methoxypyridine: A Procedural Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Washington.
  • ChemicalBook. (2026, March 22). 2-CHLORO-5-(2-FURANOYL)
  • Chemwatch. (2025).
  • USC Environmental Health & Safety. Chemical Waste.
  • Benchchem. (2025).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Fisher Scientific. (2025, December 19).
  • Chem-Impex. 2-Chloro-5-methoxypyridine.

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Comprehensive Safety and Logistical Guide: Handling 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine As a Senior Application Scientist, I recognize that handling complex halogenated heterocyclic intermediates requires mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Guide: Handling 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

As a Senior Application Scientist, I recognize that handling complex halogenated heterocyclic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine (CAS: 898785-77-8) is a highly specialized pharmaceutical intermediate. Because it combines a reactive chloropyridine moiety with a furoyl ester, it presents unique dermal, ocular, and inhalation hazards that demand rigorous, field-proven operational protocols.

This guide provides a self-validating system for laboratory safety, detailing the causality behind every piece of Personal Protective Equipment (PPE) and every operational step to ensure absolute safety and chemical integrity.

Hazard Profiling & Mechanistic Causality

To safely handle 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, one must understand its chemical reactivity:

  • Electrophilic Reactivity: The C-Cl bond on the pyridine ring is highly susceptible to nucleophilic aromatic substitution. Biologically, this means the compound can react rapidly with nucleophilic residues (e.g., thiols and amines) in skin proteins and corneal tissue, causing severe irritation or chemical burns[1].

  • Systemic Toxicity: Chloropyridine derivatives are lipophilic and can permeate compromised skin barriers, potentially leading to hepatotoxicity (liver damage) upon prolonged or repeated exposure[2].

  • Thermal Decomposition: If exposed to high heat or strong acids, the compound can decompose to release highly toxic gases, including hydrogen chloride (HCl), phosgene, and nitrogen oxides (NOx)[1].

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling reactive halogenated heterocycles. The following matrix outlines the required PPE and the mechanistic reasoning behind each specification.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double-gloved: Heavy-duty Nitrile (outer, >0.4mm) + Standard Nitrile (inner).Chloropyridines can rapidly permeate thin latex or single-layer nitrile. A Class 5 protection level (breakthrough time >240 minutes) is required for prolonged handling[3].
Eye/Face Protection Tight-fitting chemical splash goggles AND a full face shield.Furoyl derivatives and chloropyridines can cause severe, irreversible corneal damage. Safety glasses lack the necessary orbital seal[1].
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator (if outside a hood).The compound is typically a fine powder. Inhalation of dust can cause severe respiratory tract irritation and systemic absorption[2].
Body Protection Flame-retardant (Nomex) lab coat with knit cuffs, fully buttoned.Prevents electrostatic discharge (which could ignite airborne dust) and provides a barrier against dermal contact.

Standard Operating Procedure: Handling Workflow

Every transfer and measurement of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine must be treated as a closed-system operation to prevent aerosolization.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80–120 feet per minute (fpm). Line the working surface with a chemical-absorbent, impermeable bench pad.

  • Atmospheric Control: Because furoyl-containing compounds can degrade in the presence of ambient moisture and oxygen, purge the receiving reaction vessel with inert gas (Argon or Nitrogen) prior to chemical transfer[4].

  • Static Mitigation: Use an anti-static bar or static-dissipative spatulas (e.g., PTFE-coated) when weighing the solid. Halogenated powders often carry static charges that cause them to aerosolize or cling to gloves.

  • Weighing & Transfer: Weigh the compound in a closed analytical balance. Transfer the sealed weigh boat to the fume hood, open it only inside the primary containment zone, and introduce it directly into the purged reaction vessel.

  • Decontamination: Immediately wash all spatulas and glassware with a 10% bleach solution followed by an isopropanol rinse to neutralize residual chloropyridine traces before removing them from the hood.

Workflow S1 1. Storage Retrieval (Inert Atmosphere) S2 2. Fume Hood Transfer (Secondary Containment) S1->S2 Maintain Seal S3 3. PPE Verification (Double Nitrile, Face Shield) S2->S3 Pre-Op Check S4 4. Closed Weighing (Anti-static Spatula) S3->S4 Safe Handling S5 5. Reaction Vessel (N2/Argon Purged) S4->S5 Closed Transfer

Figure 1: Standard operating workflow for handling halogenated heterocyclic intermediates.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate isolation is critical. Do not use water to clean up spills of this compound, as trace impurities or degradation products can react with moisture to liberate toxic gases[4].

Step-by-Step Spill Response:

  • Evacuation & Assessment: Immediately evacuate personnel from the immediate vicinity. Determine if the spill is minor (<50g, manageable within the lab) or major (>50g, requires Environmental Health and Safety (EHS) intervention).

  • Containment: Don a P100 respirator and heavy-duty nitrile gloves. Surround the spill with an inert, dry absorbent material (e.g., dry sand, vermiculite, or a proprietary chemical binder).

  • Mechanical Collection: Using a non-sparking, static-free dustpan and brush, gently sweep the powder and the absorbent material inward. Avoid aggressive sweeping, which generates airborne dust.

  • Surface Neutralization: Wipe the contaminated surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic degradation products, followed by a thorough wipe with soapy water[2].

  • Disposal: Place all collected material, including contaminated PPE and bench pads, into a clearly labeled, sealable hazardous waste container. Store in a cool, well-ventilated area away from strong oxidizing agents until EHS pickup[1].

SpillResponse A Spill Identified B Evacuate & Isolate Area A->B C Assess Volume B->C D Minor (<50g) Don Hazmat PPE C->D Manageable E Major (>50g) Call EHS C->E High Risk F Absorb with Inert Material (Do NOT use water) D->F G Neutralize Surface (Alkaline Wash) F->G H Hazardous Waste Disposal G->H

Figure 2: Step-by-step spill response and neutralization logic.

References

  • Cole-Parmer. "Material Safety Data Sheet - 3-Furoyl chloride." Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine
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